Author: BenchChem Technical Support Team. Date: March 2026
Topic: Methyl 3-(dimethylamino)-4-methoxybenzoate (CAS 344332-16-7)
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Process Development Scientists.
Advanced Intermediate for Kinase Inhibitor & GPCR Ligand Synthesis[1]
Executive Summary
Methyl 3-(dimethylamino)-4-methoxybenzoate (CAS 344332-16-7) is a specialized aromatic ester utilized primarily as a building block in medicinal chemistry. Structurally, it features a benzoate core substituted with an electron-donating methoxy group at the para position and a dimethylamino group at the meta position. This substitution pattern is chemically significant; the dimethylamino group introduces basicity and steric bulk, altering the electronic landscape of the aromatic ring compared to its primary amine analog.
This compound serves as a critical intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) (specifically EGFR and Bcr-Abl targets) and Opioid Receptor Ligands , where the 3,4-disubstituted phenyl ring acts as a pharmacophore scaffold to optimize solubility and binding affinity.
Physicochemical Profile
The following data consolidates the fundamental properties of CAS 344332-16-7.
Property
Specification
Chemical Name
Methyl 3-(dimethylamino)-4-methoxybenzoate
CAS Number
344332-16-7
Molecular Formula
C₁₁H₁₅NO₃
Molecular Weight
209.24 g/mol
Physical State
Viscous oil or low-melting solid (dependent on purity)
Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in Water
pKa (Calc)
~5.2 (Conjugate acid of dimethylamino group)
LogP (Calc)
~2.1
InChI Key
GHXNUPBZXUAPNM-UHFFFAOYSA-N
Synthetic Utility & Retrosynthetic Analysis
The synthesis of Methyl 3-(dimethylamino)-4-methoxybenzoate is typically approached via the functionalization of Methyl 3-amino-4-methoxybenzoate . The transformation of the primary amine to the tertiary dimethylamine is the critical process step, requiring control to prevent quaternization.
Challenges: Requires strict stoichiometric control to prevent formation of the quaternary ammonium salt (Methyl 3-(trimethylammonio)-4-methoxybenzoate).
3.2 Visualization of Synthesis Workflow
The following diagram outlines the preferred Reductive Amination pathway (Route A).
Caption: Figure 1. Reductive amination workflow converting the primary amine precursor to the target dimethylamino ester.
Experimental Protocol
Objective: Synthesis of Methyl 3-(dimethylamino)-4-methoxybenzoate via Reductive Amination.
Scale: 10 mmol basis.
In a 100 mL round-bottom flask, dissolve Methyl 3-amino-4-methoxybenzoate (1.81 g) in Methanol (30 mL).
Add Formaldehyde (37% aq., 2.5 mL) to the solution.
Add Acetic Acid dropwise until the pH is adjusted to approximately 4–5 (monitor with pH paper).
Stir the mixture at room temperature for 15 minutes to allow imine formation.
Reduction:
Cool the solution to 0°C using an ice bath.
Slowly add Sodium Cyanoborohydride (1.9 g) in small portions over 20 minutes. Caution: Gas evolution (
) may occur.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting primary amine (more polar) should disappear, replaced by the less polar dimethylamino product.
Workup:
Quench the reaction by adding saturated aqueous
(30 mL) to neutralize the acid and decompose excess borohydride.
Extract the aqueous layer with DCM (3 x 30 mL).
Combine organic layers and wash with Brine (50 mL).
Dry over anhydrous
, filter, and concentrate under reduced pressure.[1]
Purification:
The crude residue is typically a yellow oil.
Purify via flash column chromatography (Silica Gel, Gradient: 0-20% EtOAc/Hexanes) to yield the pure title compound.
Applications in Drug Discovery
The 3-(dimethylamino)-4-methoxybenzoate scaffold is a "privileged structure" in medicinal chemistry, often used to modulate the physicochemical properties of a drug candidate.
Solubility Enhancement: The tertiary amine (dimethylamino) group has a pKa of ~5.2. In physiological conditions (pH 7.4), it exists in equilibrium between neutral and protonated forms, improving aqueous solubility compared to the purely lipophilic 3-H or 3-Cl analogs.
Electronic Modulation: The dimethylamino group is a strong electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring, which can strengthen
-stacking interactions with target proteins (e.g., in the ATP-binding pocket of kinases).
Metabolic Stability: Unlike primary amines, the dimethylamino group is less susceptible to rapid N-acetylation, though it can undergo N-demethylation by cytochrome P450 enzymes.
Target Classes:
EGFR Inhibitors: Analogs of Gefitinib/Erlotinib where the solubilizing side chain is modified.
GPCR Ligands: Used in the synthesis of opioid receptor antagonists/agonists where the benzoate moiety mimics the endogenous peptide pharmacophores.
Safety & Handling (MSDS Summary)
Signal Word:WARNING
Hazard Class
H-Code
Statement
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Precautionary Measures:
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Ventilation: All operations involving Formaldehyde and Methyl Iodide must be performed in a certified chemical fume hood.
Storage: Store in a cool, dry place under inert atmosphere (
) to prevent oxidation of the amine.
References
ChemicalBook. (2025). Synthesis of 4-Amino-3-methoxybenzoic acid from Methyl 4-amino-3-methoxybenzoate. Retrieved from
BenchChem. (2025).[1][2][3] Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. Retrieved from
National Institutes of Health (NIH). (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed. Retrieved from
BOC Sciences. (2025). Methyl 3-(dimethylamino)-4-methoxybenzoate Product Page. Retrieved from
Fisher Scientific. (2025). Safety Data Sheet: Benzoic acid derivatives. Retrieved from
An In-Depth Technical Guide to the Chemical Architecture and Synthetic Utility of Methyl 3-(dimethylamino)-4-methoxybenzoate Executive Summary In the landscape of modern medicinal chemistry, highly functionalized aromati...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Architecture and Synthetic Utility of Methyl 3-(dimethylamino)-4-methoxybenzoate
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized aromatic building blocks are the cornerstone of targeted drug discovery. Methyl 3-(dimethylamino)-4-methoxybenzoate (CAS: 344332-16-7) represents a highly versatile, electron-rich benzoate derivative[]. Featuring a unique juxtaposition of a methoxy ether, a tertiary amine, and a methyl ester, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors, Aryl hydrocarbon receptor (AhR) agonists, and Proteolysis Targeting Chimeras (PROTACs).
As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural parameters. We will dissect the physicochemical profile of this compound, explore the causality behind its de novo synthesis via reductive amination, and establish self-validating protocols for its downstream functionalization in pharmaceutical development.
Structural and Physicochemical Profiling
The reactivity of methyl 3-(dimethylamino)-4-methoxybenzoate is dictated by the push-pull electronic dynamics of its substituents. The methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups are strongly electron-donating via resonance (+R), enriching the electron density of the aromatic core. Conversely, the methyl ester (-COOCH₃) is electron-withdrawing (-M). This architecture stabilizes the molecule while providing a highly specific synthetic handle (the ester) for downstream amide coupling without interfering with the basicity of the tertiary amine.
The synthesis of methyl 3-(dimethylamino)-4-methoxybenzoate typically begins from commercially available methyl 4-methoxybenzoate. The workflow requires a sequence of nitration, catalytic reduction, and a highly controlled reductive amination.
Fig 1: Step-by-step synthetic workflow for Methyl 3-(dimethylamino)-4-methoxybenzoate.
Protocol 1: Synthesis via Chemoselective Reductive Amination
Direct alkylation of anilines with methyl iodide often leads to uncontrollable over-alkylation, yielding unwanted quaternary ammonium salts. To bypass this, we utilize a [3].
Step-by-Step Methodology:
Imine Formation: Dissolve methyl 3-amino-4-methoxybenzoate (1.0 eq) in anhydrous methanol. Add aqueous formaldehyde (37% w/w, 5.0 eq) and glacial acetic acid to adjust the pH to ~5.5.
Causality: The slightly acidic environment protonates the carbonyl oxygen of formaldehyde. This increases its electrophilicity, driving the nucleophilic attack by the aniline to form the transient iminium ion.
Selective Reduction: Cool the reaction mixture to 0°C. Portion-wise, add sodium cyanoborohydride (NaBH₃CN, 3.0 eq).
Causality: NaBH₃CN is explicitly chosen over Sodium Borohydride (NaBH₄). The electron-withdrawing cyano group reduces the nucleophilicity of the hydride, making NaBH₃CN stable in acidic media (pH 5) and highly chemoselective for reducing the iminium ion over the unreacted formaldehyde.
Quenching and Extraction: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃ to neutralize the acid, then extract with ethyl acetate (3x).
Self-Validating System:
TLC Monitoring: Run a TLC (Hexanes:EtOAc 7:3). The protocol is validated when the primary amine starting material (which has a lower Rf due to hydrogen bonding) completely disappears, replaced by a new, higher Rf spot representing the tertiary amine.
Mass Spectrometry: Confirm via LC-MS. The successful double-methylation will reflect a mass shift of +28 Da per methyl group (Expected [M+H]⁺ = 210.2 m/z).
Downstream Functionalization: The Ester as a Synthetic Handle
In drug discovery, the methyl ester is rarely the final functional group. It acts as a stable protecting group during upstream synthesis and is subsequently hydrolyzed to a free carboxylic acid— (CAS: 197500-33-7)[2]—to serve as a coupling handle for active pharmaceutical ingredients (APIs).
Fig 2: Downstream functionalization logic for targeted drug discovery applications.
Protocol 2: Biphasic Saponification (Preparation of the Acid Handle)
Step-by-Step Methodology:
Biphasic Hydrolysis: Dissolve the ester in a 3:1 mixture of Tetrahydrofuran (THF) and H₂O. Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Stir at room temperature for 4-6 hours.
Causality: The THF/H₂O solvent system ensures that both the lipophilic organic ester and the hydrophilic inorganic hydroxide salt remain in a homogenous reactive phase. LiOH is selected over NaOH or KOH because the lithium cation coordinates weakly, providing a milder cleavage that prevents any potential ether cleavage at the ortho-methoxy position.
Isoelectric Precipitation: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0°C and carefully acidify with 1M HCl to pH ~4.5.
Causality: The target molecule contains both a basic dimethylamino group and an acidic carboxylic acid. Adjusting the pH to its specific isoelectric point ensures the formation of the neutral zwitterion, which minimizes aqueous solubility and maximizes the yield of the precipitated product.
Self-Validating System: Filter the resulting solid and analyze via ¹H-NMR (DMSO-d6). The protocol is considered successful and complete when the sharp singlet at ~3.8 ppm (corresponding to the ester -OCH₃) is completely absent, while the aromatic protons and the methoxy/dimethylamino singlets remain intact.
Applications in Targeted Therapeutics
The structural motif of 3-amino-4-methoxybenzoate derivatives is highly prized in modern rational drug design:
PROTACs (Proteolysis Targeting Chimeras): This benzoate scaffold is utilized in the[4]. The ester serves as a protecting group during the construction of the target-binding warhead. Once the warhead is synthesized, the ester is hydrolyzed (as per Protocol 2) to attach an E3 ligase ligand via a robust amide bond, enabling the targeted degradation of neuroblastoma cells[4].
Aryl Hydrocarbon Receptor (AhR) Agonists: Similar benzoate derivatives are utilized as precursors for[5]. The juxtaposition of the amine and the ester allows for divergent synthesis, where the molecule can be elongated at both ends to create complex immunomodulatory compounds for the treatment of autoimmune diseases[5].
References
"Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity" National Institutes of Health (PMC). Available at: [Link]
"US20240208913A1 - Aryl hydrocarbon receptor agonists and uses thereof" Google Patents.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Electronic & Photophysical Architecture of Dimethylamino-Substituted Benzoates
Executive Summary
Dimethylamino-substituted benzoates represent a canonical class of "push-pull" chromophores, characterized by a strong electron-donating amine group (
) coupled to an electron-withdrawing ester group () via a conjugated phenyl bridge ($ \pi $). This architecture dictates two critical properties:
Photophysical: The formation of Twisted Intramolecular Charge Transfer (TICT) states, making them highly sensitive environmental probes and efficient UV absorbers (e.g., Padimate O).
Pharmacological: The resonance-driven electron density redistribution significantly alters the electrophilicity of the carbonyl carbon, directly impacting metabolic stability (ester hydrolysis rates) in local anesthetics and prodrugs.
This guide synthesizes the electronic theory, solvatochromic behavior, and synthetic protocols required for utilizing these moieties in drug development and optoelectronics.
Electronic Architecture & Hammett Quantification
The electronic behavior of methyl 4-(dimethylamino)benzoate is governed by the interplay between the induction (
) and resonance () effects of the substituents.
**The Donor ($ -N(CH_3)_2
-I+R$). The nitrogen lone pair overlaps with the aromatic -system, raising the energy of the Highest Occupied Molecular Orbital (HOMO).
The Acceptor ($ -COOR $): Exhibits both
and effects, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Hammett Parameters:
To quantify this push-pull strength, we utilize Hammett substituent constants (
). The large negative value for the amine and positive value for the ester creates a massive dipole moment change () upon excitation.
Substituent
(Para)
Electronic Nature
Effect on System
-0.83
Strong Donor
Injects e- density into ring/carbonyl
+0.45
Acceptor
Withdraws e- density; stabilizes LUMO
0.00
Neutral
Reference
Mechanistic Implication: The large
(~1.28) facilitates rapid Intramolecular Charge Transfer (ICT) upon photoexcitation, where electron density shifts from the nitrogen to the carbonyl oxygen.
Photophysics: The TICT Mechanism
The hallmark of dimethylamino benzoates is dual fluorescence . Upon excitation (
), the molecule initially exists in a planar Locally Excited (LE) state. In polar solvents, the molecule undergoes a structural relaxation where the dimethylamino group twists ~90° relative to the benzene plane, decoupling the orbitals and forming a Twisted Intramolecular Charge Transfer (TICT) state.
Pathway Visualization
Figure 1: The dual-pathway relaxation mechanism. In non-polar solvents, emission is dominated by the LE state.[1] In polar solvents (e.g., Acetonitrile), the highly polar TICT state is stabilized, leading to red-shifted emission.
Solvatochromic Data
The stabilization of the TICT state is directly proportional to solvent polarity (orientation polarizability,
).
Table 1: Solvatochromic shifts of Methyl 4-(dimethylamino)benzoate
Solvent
Polarity Index ()
Emission (nm)
Dominant State
Cyclohexane
0.006
~340
LE (Single Band)
Toluene
0.099
~355
LE (Broadened)
Ethyl Acetate
0.228
~370 / ~450
Dual Emission (LE/ICT)
Acetonitrile
0.460
~485
ICT (Red-shifted)
Methanol
0.762
~500
ICT (Strongly Stabilized)
Expert Insight: When designing fluorescent probes using this scaffold, avoid protic solvents if high quantum yield is required, as hydrogen bonding to the carbonyl oxygen can quench the ICT state via non-radiative pathways.
Drug Development: Metabolic Stability & Hydrolysis
For medicinal chemists, the electronic properties of the dimethylamino group dictate the half-life (
) of the drug in plasma.
The Paradox of Stability:
While esters are generally liable to hydrolysis by plasma esterases, the
-dimethylamino group acts as a "metabolic brake."
Resonance Donation: The lone pair donation increases the electron density on the carbonyl carbon.
Reduced Electrophilicity: This makes the carbonyl carbon less susceptible to nucleophilic attack by the serine residue in the active site of esterases (or
in chemical hydrolysis).
Outcome: Dimethylamino benzoates hydrolyze significantly slower than their unsubstituted or nitro-substituted counterparts.
Application: This principle is utilized in local anesthetics (e.g., Tetracaine) to ensure the drug persists at the nerve block site long enough to be effective before being metabolized to PABA (para-aminobenzoic acid) derivatives.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Best for: Converting amino-benzoates to dimethylamino-benzoates without quaternary salt formation.
(y-axis) vs. the orientation polarizability (x-axis):
(Where is the dielectric constant and is the refractive index).[2]
Analysis: The slope of the line is proportional to
. A steep slope confirms a strong ICT character.
Synthetic Workflow Visualization
Figure 2: One-pot reductive amination workflow for the synthesis of dimethylamino benzoates.
References
Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. Link
Lippert, E. (1957). Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Zeitschrift für Naturforschung A, 10(7), 541-545. Link
FDA Center for Drug Evaluation and Research. (2019). Sunscreen Drug Products for Over-the-Counter Human Use. (Regarding Padimate O and aminobenzoate derivatives).[3][4][5] Link
Galabov, B., Ilieva, S., & Schaefer, H. F. (2006). The mechanism of alkaline hydrolysis of esters: An ab initio study. Journal of Organic Chemistry. (Mechanistic grounding for ester hydrolysis rates). Link
Methyl 3-(dimethylamino)-4-methoxybenzoate molecular weight and formula
An In-Depth Technical Guide to Methyl 3-(dimethylamino)-4-methoxybenzoate: Structural Logic, Synthesis, and API Applications Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of ar...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Methyl 3-(dimethylamino)-4-methoxybenzoate: Structural Logic, Synthesis, and API Applications
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of aromatic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream Active Pharmaceutical Ingredients (APIs). Methyl 3-(dimethylamino)-4-methoxybenzoate is a highly specialized, multi-functionalized benzoic acid derivative. Serving primarily as an advanced synthetic intermediate, it provides a rigid, metabolically stable scaffold utilized in the development of cardiovascular drugs, antivirals, and neurological agents.
This whitepaper deconstructs the physicochemical properties, structural causality, and validated synthetic workflows for Methyl 3-(dimethylamino)-4-methoxybenzoate, providing drug development professionals with a comprehensive roadmap for its integration into complex API synthesis.
Physicochemical Profiling & Quantitative Data
Understanding the baseline metrics of a chemical intermediate is the first step in predicting its behavior in organic synthesis and biological systems. The table below summarizes the core quantitative and structural data for Methyl 3-(dimethylamino)-4-methoxybenzoate[].
Property
Value
IUPAC Name
Methyl 3-(dimethylamino)-4-methoxybenzoate
CAS Registry Number
344332-16-7
Molecular Formula
C₁₁H₁₅NO₃
Molecular Weight
209.24 g/mol
Monoisotopic Mass
209.1052 g/mol
SMILES
CN(C)C1=C(C=CC(=C1)C(=O)OC)OC
InChI Key
GHXNUPBZXUAPNM-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA)
38.8 Ų
Structural Causality in Drug Design
The architecture of Methyl 3-(dimethylamino)-4-methoxybenzoate is not arbitrary; each functional group serves a distinct mechanistic purpose in both synthesis and final drug efficacy.
The Methoxy Group (C4): Positioned para to the ester, the methoxy group acts as a strong electron-donating group (EDG) via resonance. In drug design, blocking the para position of an aromatic ring is a classic strategy to prevent rapid Phase I metabolism (specifically, CYP450-mediated aromatic hydroxylation). Furthermore, it induces steric hindrance that locks the conformation of the adjacent amine.
The Dimethylamino Group (C3): Primary amines on aromatic rings are highly reactive and susceptible to unwanted acetylation or oxidation in vivo. Alkylation to a tertiary dimethylamine stabilizes the molecule metabolically[2]. Additionally, the tertiary amine introduces a basic center (pKa ~ 5.5 - 6.5), which is critical for formulating water-soluble hydrochloride salts to improve oral bioavailability.
The Methyl Ester (C1): The ester is primarily a synthetic handle. 3-amino-4-methoxybenzoic acid is a known precursor for critical APIs, including the heart failure medication Vericiguat[3]. However, to selectively alkylate the amine without generating mixed anhydrides or zwitterionic polymers, the carboxylic acid must be transiently masked as a methyl ester.
Electronic and steric relationships of substituents on the benzamide scaffold.
To ensure scientific integrity, the synthesis of Methyl 3-(dimethylamino)-4-methoxybenzoate from 3-amino-4-methoxybenzoic acid must be treated as a self-validating system. Every chemical transformation is paired with an analytical checkpoint to confirm causality and yield.
Catalysis: Slowly add concentrated H₂SO₄ (0.1 eq) dropwise at 0°C.
Reflux: Heat the mixture to 65°C (reflux) for 12 hours.
Workup: Concentrate in vacuo, neutralize with saturated NaHCO₃ to pH 8, and extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na₂SO₄.
Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The highly polar starting material (Rf ~ 0.1 in 9:1 DCM:MeOH) will shift to a less polar spot (Rf ~ 0.6). FTIR will show the disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the appearance of a sharp ester C=O stretch at ~1720 cm⁻¹.
Phase 2: Reductive Amination (N-Dimethylation)
Objective: Convert the primary amine to a tertiary dimethylamine to enhance metabolic stability[2].
Reaction: Dissolve the intermediate methyl 3-amino-4-methoxybenzoate (1.0 eq) in 1,2-dichloroethane (DCE).
Reagent Addition: Add aqueous formaldehyde (37%, 3.0 eq) and glacial acetic acid (1.5 eq). Stir for 30 minutes at room temperature to form the iminium ion intermediate.
Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.5 eq). Stir for 4 hours. Causality Note: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to reduce the iminium ion without reducing the methyl ester.
Workup: Quench with 1N NaOH to break down boron complexes. Extract with dichloromethane (DCM). Wash with brine, dry, and concentrate.
Validation Checkpoint: Liquid Chromatography-Mass Spectrometry (LC-MS) must show a complete mass shift. The intermediate primary amine has an [M+H]⁺ of 182.08; the target compound must show a dominant peak at m/z 210.11 . ¹H-NMR (CDCl₃) will confirm success via the appearance of a 6H singlet at ~2.80 ppm, corresponding to the two N-methyl groups.
Synthetic workflow for Methyl 3-(dimethylamino)-4-methoxybenzoate and downstream API application.
Downstream Applications in Drug Development
Once synthesized, Methyl 3-(dimethylamino)-4-methoxybenzoate is typically subjected to saponification (using LiOH or NaOH) to yield 3-(dimethylamino)-4-methoxybenzoic acid. This free acid is a highly sought-after building block for amide coupling reactions in API synthesis.
For example, derivatives of this scaffold have been utilized in the synthesis of N-phenylbenzamide derivatives (such as IMB-0523), which act as potent inhibitors of wild-type and drug-resistant Hepatitis B Virus (HBV) by modulating intracellular A3G levels[2]. Furthermore, the structural motif is deeply embedded in the synthetic pathways of soluble guanylate cyclase (sGC) stimulators, highlighting its versatility in treating both infectious diseases and cardiopulmonary conditions[3].
References
National Institutes of Health (NIH) / PMC. "Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent". PubMed Central. Available at:[Link]
An In-Depth Technical Guide to Donor-Acceptor Substituted Benzoic Acid Esters Abstract Donor-acceptor (D-A) substituted benzoic acid esters represent a versatile class of chromophores with significant potential across di...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Donor-Acceptor Substituted Benzoic Acid Esters
Abstract
Donor-acceptor (D-A) substituted benzoic acid esters represent a versatile class of chromophores with significant potential across diverse scientific fields, including materials science and drug development. Their unique photophysical properties, primarily governed by intramolecular charge transfer (ICT), make them highly sensitive to their local environment, a characteristic that can be exploited for advanced applications. This guide provides a comprehensive overview of the design principles, synthesis, photophysical characteristics, and key applications of these compounds. We delve into the causality behind experimental choices, present validated protocols, and explore the future trajectory of this promising molecular scaffold.
Introduction: The Power of Push-Pull Systems
At the heart of many advanced materials and molecular probes lies the "push-pull" or donor-acceptor (D-A) architecture. In these systems, an electron-donating group (the donor, D) and an electron-withdrawing group (the acceptor, A) are connected by a π-conjugated bridge.[1] This arrangement facilitates a fundamental electronic process known as Intramolecular Charge Transfer (ICT) upon photoexcitation.[2]
When the molecule absorbs a photon, an electron is promoted from the donor to the acceptor, creating an excited state with a significantly larger dipole moment than the ground state.[1][2] This ICT state is the origin of the unique and highly tunable photophysical properties of these molecules.
The benzoic acid ester framework is an exceptionally effective scaffold for creating D-A systems. The ester group, along with the benzene ring, acts as a competent acceptor moiety, which can be further strengthened by additional substituents. The aromatic ring provides a rigid and efficient π-system for mediating the charge transfer and offers well-defined positions for attaching various donor groups. This modularity allows for precise tuning of the molecule's electronic and photophysical properties. Furthermore, benzoic acid and its derivatives are prevalent structural motifs in medicinal chemistry, making these compounds particularly relevant for drug development applications.[3][4][5]
Molecular Design and Synthesis
The selection of donor and acceptor moieties is the primary determinant of the resulting molecule's properties. The goal is to control the energy gap between the Highest Occupied Molecular Orbital (HOMO), primarily localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor.[6][7]
Causality in Component Selection:
Donor Strength: Stronger donors (e.g., N,N-dimethylamino, amino) possess high-energy HOMOs, which reduces the HOMO-LUMO gap. This leads to a bathochromic (red) shift in absorption and emission spectra.[8][9] Weaker donors (e.g., methoxy, alkyl groups) result in higher energy transitions.
Acceptor Strength: Stronger acceptors (e.g., cyano, nitro groups) lower the LUMO energy, similarly red-shifting the spectra. The ester group of the benzoic acid scaffold is a moderate acceptor, and its strength can be modulated by substitution on the aromatic ring.[6]
π-Conjugated Bridge: The benzoic acid ring itself serves as the primary bridge. Extending the conjugation, for instance by incorporating phenylethynyl groups, can further decrease the HOMO-LUMO gap and enhance ICT efficiency.[9][10]
A common and robust synthetic strategy involves the esterification of a substituted benzoic acid or the coupling of pre-functionalized donor and acceptor fragments. For instance, Sonogashira cross-coupling is a powerful method for linking aryl halides with terminal alkynes to create extended π-systems.[9] Direct arylation polycondensation represents another advanced method for creating polymeric D-A systems.[11]
Diagram: General Structure of a D-A Benzoic Acid Ester
Caption: A schematic of the donor-π-acceptor architecture in substituted benzoic acid esters.
The Intramolecular Charge Transfer (ICT) Phenomenon
The defining characteristic of these molecules is their photophysics, which is dominated by the ICT process. Upon excitation, the molecule transitions from the ground state (S₀) to a Franck-Condon excited state, which rapidly relaxes to a more stable, locally excited (LE) state. In polar environments, this LE state can undergo a further transformation into a highly polar, charge-separated ICT state.[2][12]
This process is often accompanied by a conformational change, such as the twisting of the donor group relative to the acceptor plane, leading to a Twisted Intramolecular Charge Transfer (TICT) state.[2][13] The ICT state is lower in energy than the LE state, and its emission is therefore significantly red-shifted.
Solvatochromism: A Window into the Excited State
The energy of the polar ICT state is highly sensitive to the polarity of its surrounding environment.[10][14] In polar solvents, the solvent dipoles can orient to stabilize the large dipole moment of the ICT excited state, lowering its energy. This results in a pronounced red-shift of the fluorescence emission maximum as solvent polarity increases—a phenomenon known as solvatochromism .[15] In contrast, the absorption spectrum is often less affected by solvent polarity, as the ground state is less polar.[10][12]
This dramatic, environment-dependent fluorescence is a key feature that makes these compounds powerful sensors. The magnitude of the shift in emission wavelength (the Stokes shift) can be correlated with solvent polarity scales, such as the Lippert-Mataga relationship, to quantify the change in dipole moment upon excitation.[9][10]
Diagram: The ICT Process and Dual Fluorescence
Caption: Energy level diagram illustrating photoexcitation and subsequent ICT state formation.
Data Presentation: Photophysical Properties
The table below summarizes typical photophysical data for a hypothetical donor-acceptor substituted benzoic acid ester, demonstrating the solvatochromic effect.
Solvent
Polarity (ET(30))
Absorption λmax (nm)
Emission λem (nm)
Stokes Shift (cm-1)
Quantum Yield (ΦF)
Toluene
33.9
350
420
4785
0.85
THF
37.4
352
465
7025
0.60
Dichloromethane
40.7
355
500
8532
0.35
Acetonitrile
45.6
356
540
9987
0.10
Ethanol
51.9
358
580
11213
0.05
Note: Data are representative and illustrate general trends. Strong donor-acceptor systems can exhibit Stokes shifts exceeding 8000 cm-1.[10] The decrease in fluorescence quantum yield in polar solvents is common for molecules exhibiting TICT states, as the twisted conformation can facilitate non-radiative decay pathways.[9]
Applications in Research and Drug Development
The unique properties of D-A benzoic acid esters make them valuable tools for researchers and drug developers.
Fluorescent Probes and Sensors: Their sensitivity to the local environment makes them excellent fluorescent probes. They can be designed to detect changes in polarity, viscosity, or the presence of specific analytes.[1] For example, molecules have been developed that respond to volatile acids, with protonation of a basic site on the molecule altering the ICT process and causing a visible color and fluorescence change.[16][17] This principle is also used for creating materials with mechanochromic or vapochromic luminescence.[18]
Prodrug Strategies: In drug development, the ester group can be designed to be cleaved by specific enzymes (esterases) within the body or within target cells like Mycobacterium tuberculosis.[3] This allows a less active or more permeable ester prodrug to be administered, which is then converted to the active carboxylic acid form at the site of action. This strategy can improve bioavailability and reduce off-target effects.[3]
Bio-imaging and Diagnostics: By tuning the D-A system to absorb and emit in the near-infrared (NIR) window, these molecules can be developed as probes for in-vivo imaging. For instance, curcumin-based D-A-D analogues have been engineered as "off-on" NIR probes to detect both soluble and insoluble amyloid-β species, which are crucial for the early diagnosis of Alzheimer's disease.[19]
Organic Electronics: The inherent charge transfer properties of D-A molecules make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where they can serve as efficient emitters.[7]
Experimental Protocols
Trustworthy science relies on reproducible methodologies. The following protocols provide a self-validating framework for the synthesis and characterization of a representative D-A benzoic acid ester.
Protocol 1: Synthesis of Methyl 4-(dimethylamino)benzoate
This protocol describes a standard Fischer esterification, a fundamental reaction for creating the target scaffold.
Materials:
4-(dimethylamino)benzoic acid (1.0 eq)
Methanol (reagent grade, used as solvent and reactant)
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
Reaction Setup: To a 100 mL round-bottom flask, add 4-(dimethylamino)benzoic acid (e.g., 5.0 g). Add methanol (50 mL) to dissolve the acid with stirring.
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
Neutralization: Carefully add saturated NaHCO₃ solution portion-wise until the effervescence ceases and the pH is neutral (~7-8).
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification: Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to obtain the pure product.
Protocol 2: Characterization of Solvatochromic Properties
This protocol details the measurement of absorption and fluorescence spectra to demonstrate solvatochromism.
Materials & Equipment:
Synthesized D-A benzoic acid ester
A series of solvents of varying polarity (e.g., Toluene, THF, DCM, Acetonitrile)
UV-Vis Spectrophotometer
Fluorometer
Quartz cuvettes (1 cm path length)
Procedure:
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the synthesized compound in a solvent in which it is highly soluble, such as THF.
Sample Preparation: For each solvent to be tested, prepare a dilute solution from the stock solution. The final concentration for UV-Vis absorption should be in the range of 1-10 µM to ensure the absorbance maximum is below 1.0. The concentration for fluorescence may need to be adjusted to avoid inner filter effects.
UV-Vis Absorption Measurement:
Record a baseline spectrum using the pure solvent.
Record the absorption spectrum of the sample solution from approximately 250 nm to 500 nm.
Identify and record the wavelength of maximum absorption (λmax).
Fluorescence Emission Measurement:
Set the excitation wavelength on the fluorometer to the λmax determined from the absorption spectrum for that specific solvent.
Record the emission spectrum over a suitable range (e.g., from λmax + 20 nm to 700 nm).
Identify and record the wavelength of maximum emission (λem).
Data Analysis:
Compile the λmax and λem values for each solvent.
Calculate the Stokes shift in nanometers (λem - λmax) and convert it to wavenumbers (cm⁻¹) for more accurate comparison.
Plot the Stokes shift (in cm⁻¹) against a solvent polarity parameter (like ET(30)) to visualize the solvatochromic trend.
Diagram: Experimental Workflow
Caption: A comprehensive workflow from molecular design to application testing.
Conclusion and Future Outlook
Donor-acceptor substituted benzoic acid esters are a powerful and highly tunable class of molecules. The direct link between their chemical structure and their photophysical properties, governed by the principles of intramolecular charge transfer, provides a clear roadmap for rational design. Their demonstrated utility as environmental sensors, prodrugs, and bio-imaging agents underscores their importance for both fundamental research and applied drug development.
Future research will likely focus on developing D-A systems with even greater sensitivity and specificity, pushing absorption and emission further into the near-infrared for deeper tissue imaging, and integrating these scaffolds into multifunctional theranostic agents that can simultaneously diagnose and treat diseases. The continued exploration of novel donor and acceptor combinations will undoubtedly unlock new capabilities and solidify the role of these remarkable compounds in the scientist's toolkit.
References
Photoinduced intramolecular charge-transfer reactions in 4-amino-3- methyl benzoic acid methyl ester. Indian Academy of Sciences.
(a) Dimerization and (b) intramolecular charge transfer between donor and acceptor of 4-alkoxybenzoic acid derivative.
Donor‐Acceptor‐Based Conjugated Fluorescent Probes for Vol
Donor‐Acceptor‐Based Conjugated Fluorescent Probes for Volatile Acid Detection.
Role of π‑Spacers and Acceptors in Regulating the Photophysical Properties of BTPA Donor-Based Dyes: First-Principles Approach. PMC.
Benzoic Acid Derivatives as Prodrugs for the Tre
Intramolecular charge transfer reaction in 3-amino-4-methyl benzoic acid: A study from condensed phase to jet-cooled molecular beam.
What is Intramolecular Charge Transfer (ICT)? Ossila.
Photophysical Properties of π-Conjugated Donor-Acceptor-Donor Systems: Influence of Acceptor Type and Donor Segment Length. PubMed.
Both Benzannulation and Heteroatom-Controlled Photophysical Properties in Donor–π–Acceptor Ionic Dyes: A Combined Experimental and Theoretical Study. MDPI.
Bicarbazole-Benzophenone-Based Twisted Donor-Acceptor-Donor Derivatives as Blue Emitters for Highly Efficient Fluorescent Organic Light-Emitting Diodes. MDPI.
Benzoic acid ester derivatives and preparation method and application.
Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study. RSC Publishing.
Engineering of donor-acceptor-donor curcumin analogues as near-infrared fluorescent probes for in vivo imaging of amyloid-β species. PubMed.
The solvatochromism, electronic structure, electric dipole moments and DFT calculations of benzoic acid liquid crystals.
Application of Donor/Acceptor-Carbenoids to the Synthesis of N
Donor-Acceptor Conjugated Molecules: Charge Transfer, Mechanism and Significance. Research and Reviews.
Synthetic Route to Conjugated Donor–Acceptor Polymer Brushes via Alternating Copolymeriz
Review on fluorescent donor–acceptor conjugated system as molecular probes.
Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules. New Journal of Chemistry (RSC Publishing).
Synthesis of donor–acceptor conjugated polymers based on benzo[1,2-b:4,5-b′]dithiophene and 2,1,3-benzothiadiazole via direct arylation polycondensation: towards efficient C–H activation in nonpolar solvents. RSC Publishing.
Phenoxy-Benzothiadiazole Donor-Acceptor Compounds Exhibit Solvatochromic Fluorescence and Are Precursors to Open-Shell Phenoxyl Radicals. ChemRxiv.
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Beilstein Journals.
Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid-responsive multicolor luminescence. CrystEngComm (RSC Publishing).
Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole deriv
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
Technical Guide: Solvatochromic Profiling of Methyl 3-(dimethylamino)-4-methoxybenzoate
This guide outlines the technical framework for characterizing the solvatochromic properties of Methyl 3-(dimethylamino)-4-methoxybenzoate , a specific structural isomer of the classic push-pull aminobenzoate probes. Giv...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical framework for characterizing the solvatochromic properties of Methyl 3-(dimethylamino)-4-methoxybenzoate , a specific structural isomer of the classic push-pull aminobenzoate probes.
Given the specific substitution pattern (dimethylamino group at the meta position relative to the ester, but ortho to the methoxy group), this molecule presents a unique steric and electronic profile distinct from the widely studied Methyl 4-(dimethylamino)benzoate (DMAB). This guide serves as a protocol for researchers to investigate its Twisted Intramolecular Charge Transfer (TICT) potential and utility as a polarity probe in drug development.
Executive Summary
Methyl 3-(dimethylamino)-4-methoxybenzoate represents a specialized class of "donor-donor-acceptor" fluorophores. Unlike standard para-substituted probes, the steric crowding between the ortho-positioned dimethylamino (donor) and methoxy (donor) groups forces a non-planar ground state geometry. Upon excitation, this pre-twisted conformation facilitates rapid access to Twisted Intramolecular Charge Transfer (TICT) states, making the molecule highly sensitive to solvent polarity and local viscosity.
This guide provides a rigorous experimental framework to quantify these solvatochromic shifts, enabling the use of this compound as a microenvironment probe in protein binding assays and lipophilic drug formulation studies.
Theoretical Framework & Mechanism
Structural Dynamics
The solvatochromism of this molecule is governed by the interplay between electronic conjugation and steric hindrance:
Electronic Push-Pull: The ester group (C-1) acts as the electron acceptor. The methoxy group (C-4) is the primary resonance donor (para-conjugated). The dimethylamino group (C-3) is a strong inductive/resonance donor but is meta to the acceptor, limiting direct charge transfer (CT) to the ester.
Steric Ortho-Effect: The bulky dimethylamino group at C-3 is ortho to the methoxy group at C-4. This steric repulsion prevents coplanarity, decoupling the amino lone pair from the aromatic ring in the ground state.
The TICT Mechanism
Upon photoexcitation (
), the molecule undergoes electronic reorganization. In polar solvents, the highly dipolar TICT state is stabilized relative to the Locally Excited (LE) state.
Non-Polar Solvents: Emission is dominated by the LE state (shorter wavelength, structured band).
Polar Solvents: The solvent cage stabilizes the twisted charge-separated state, leading to a bathochromic (red) shift and structureless emission.
Photophysical Pathway Diagram
The following diagram illustrates the relaxation pathways and the competition between LE and TICT states.
Caption: Energy landscape showing the bifurcation between Locally Excited (LE) and Solvent-Stabilized TICT emission pathways.
To ensure data integrity, follow this self-validating protocol:
Stock Preparation: Dissolve 1 mg of compound in 10 mL of Acetonitrile to create a stock solution (~0.5 mM).
Aliquot & Evaporation: Transfer 50 µL of stock into 8 separate vials. Evaporate the Acetonitrile under nitrogen flow to leave a dry film. (This prevents the stock solvent from contaminating the test solvents).
Solvation: Add 3 mL of the respective test solvent to each vial. Sonicate for 5 minutes. Final concentration should be ~8 µM (Absorbance < 0.1 at
to avoid inner filter effects).
Measurement:
UV-Vis: Scan 250–500 nm. Record
.
Fluorescence: Excite at
. Scan emission 300–650 nm. Record .
Data Visualization: Experimental Workflow
Caption: Step-by-step protocol ensuring solvent purity and concentration consistency.
Data Analysis & Interpretation
Lippert-Mataga Analysis
To quantify the change in dipole moment (
), plot the Stokes shift () against the solvent orientation polarizability ().
Equation:
Where:
: Stokes shift ()
: Onsager cavity radius (estimated from molecular volume ~4-5 Å)
: Orientation polarizability, defined as $ \frac{\epsilon-1}{2\epsilon+1} - \frac{n^2-1}{2n^2+1} $
Interpretation:
Linear Plot: Indicates general solvent effects (dipole-dipole interactions).
Non-Linear/Biphasic: Suggests specific solvent interactions (H-bonding) or a change in the emitting state (e.g., LE to TICT transition) at high polarity.
Anticipated Solvatochromic Trends
Based on the "ortho-methoxy" structure, expect the following:
Solvent Parameter
Expected Effect
Mechanistic Insight
Low Polarity (Hexane)
Blue Emission (~350-400 nm)
Emission from the planar(ish) Locally Excited (LE) state.
High Polarity (DMSO)
Red Emission (>450 nm)
Stabilization of the highly polar TICT state.
High Viscosity
Blue Shift / Intensity Increase
Inhibition of the twisting motion required for TICT, trapping the molecule in the bright LE state.
Applications in Drug Development
The specific sensitivity of Methyl 3-(dimethylamino)-4-methoxybenzoate makes it a powerful tool in two key areas:
Hydrophobic Pocket Probing:
When the probe binds to a hydrophobic pocket in a protein (e.g., Albumin), the emission will shift Blue (hypsochromic) and increase in intensity (due to restricted rotation/viscosity). This validates binding affinity and pocket hydrophobicity.
Formulation Stability:
In liposomal or micellar drug formulations, the probe can report on the integrity of the lipid bilayer. A Red shift indicates leakage or water penetration into the hydrophobic core.
References
Lippert, E. (1957). Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Z. Elektrochem., 61, 962.
Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032.
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
Unveiling the Ionization Behavior of 3-Dimethylamino-4-methoxybenzoic Acid Derivatives: A Guide to Accurate pKa Determination
An In-Depth Technical Guide Introduction The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development. It fundamentally governs a molecule's ionization state at a given p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Introduction
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development. It fundamentally governs a molecule's ionization state at a given pH, which in turn dictates crucial pharmacokinetic properties including solubility, absorption, distribution, metabolism, and excretion (ADME). For ionizable compounds, the pKa value determines the extent of charge, influencing how a drug interacts with biological membranes, binds to target proteins, and is cleared from the body. An accurate understanding of pKa is therefore not merely an academic exercise but a cornerstone of rational drug design.
This guide focuses on 3-dimethylamino-4-methoxybenzoic acid and its derivatives, a class of compounds whose ionization is modulated by the interplay of two potent electron-donating groups. The dimethylamino and methoxy substituents exert significant electronic effects on the acidity of the carboxylic acid moiety. Understanding and quantifying these effects is paramount for predicting and optimizing the behavior of these molecules as potential therapeutic agents. We will delve into the theoretical underpinnings of substituent effects and provide detailed, field-proven protocols for the experimental determination of pKa values using potentiometric titration and UV-Vis spectrophotometry, ensuring researchers can generate reliable and reproducible data.
Theoretical Framework: The Influence of Substituents on Acidity
The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the benzene ring.[1] These effects are primarily electronic, categorized as inductive and resonance (or mesomeric) effects, which alter the stability of the conjugate base (the benzoate ion).
Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the carboxyl group, stabilizing the negative charge on the conjugate base. This stabilization facilitates the release of the proton, resulting in a stronger acid (lower pKa).[1][2]
Electron-Donating Groups (EDGs): These groups push electron density towards the carboxyl group, which destabilizes the conjugate base by intensifying the negative charge. This makes the proton less likely to dissociate, resulting in a weaker acid (higher pKa).[1][2][3]
In the case of 3-dimethylamino-4-methoxybenzoic acid, both the dimethylamino and methoxy groups are classified as strong electron-donating groups. Their influence is a combination of a negative inductive effect (-I) due to the electronegativity of the nitrogen and oxygen atoms, and a much stronger positive mesomeric effect (+M) from the lone pairs of electrons on these atoms, which delocalize into the aromatic ring. The overall effect is potent electron donation, which is expected to significantly decrease the acidity (increase the pKa) of the parent benzoic acid (pKa ≈ 4.20).[2]
The Hammett Equation: Quantifying Substituent Effects
The Hammett equation provides a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[4][5] It relates the equilibrium constant (K) of a substituted species to the reference constant (K₀) of the unsubstituted species through substituent (σ) and reaction (ρ) constants.[4]
log(K/K₀) = σρ
For the dissociation of benzoic acids in water at 25°C, the reaction constant (ρ) is defined as 1.[5] The equation simplifies to:
log(Kₓ / Kн) = pKн – pKₓ = σ
Here, σ is the substituent constant, which is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.[6] This framework is invaluable for predicting the pKa of new derivatives based on the known σ values of their substituents.
Caption: Electronic effects of substituents on the acidity of the target molecule.
Experimental Determination of pKa
Accurate pKa determination requires robust and validated methodologies. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[7] The choice of method often depends on the compound's properties, such as solubility and the quantity of sample available.[8][9]
Method 1: Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[7][8] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the acidic and conjugate base forms of the analyte are equal.[10]
Apparatus & Reagents:
Calibrated pH meter with a combination glass electrode.
Automated titrator or a manual burette (Class A).
Magnetic stirrer and stir bar.
Titration vessel.
Standardized 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions (carbonate-free).
0.15 M potassium chloride (KCl) solution for maintaining constant ionic strength.[10]
High-purity water (Milli-Q or equivalent).
Nitrogen gas supply.
Sample Preparation:
Accurately weigh and dissolve the 3-dimethylamino-4-methoxybenzoic acid derivative in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).[9]
Dilute the solution to a final concentration of approximately 1 mM.[11] The concentration should be at least 10⁻⁴ M for accurate detection.[7][10]
Add KCl solution to the sample to maintain a constant ionic strength of 0.15 M.[11]
Titration Procedure:
Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).[10]
Place a known volume of the sample solution into the titration vessel.
Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂ and maintain an inert atmosphere during the titration.[10][11]
Immerse the pH electrode and the titrant delivery tube into the solution, ensuring the stir bar does not contact them.
Begin stirring at a constant, moderate speed.
Titrate the solution with the standardized NaOH solution, adding small, precise increments of titrant.
Record the pH value after each addition, allowing the reading to stabilize.
Continue the titration well past the equivalence point.
Data Analysis:
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be found by calculating the first or second derivative of the curve.
Calculate the half-equivalence point volume (V₁/₂ = Vₑ / 2).
The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[5]
Caption: Experimental workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is ideal for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis spectrum as a function of pH.[12] It is highly sensitive, requiring less sample than potentiometry, and is well-suited for high-throughput screening using 96-well plates.[7][12]
Apparatus & Reagents:
UV-Vis spectrophotometer (cuvette-based or 96-well plate reader).
Calibrated pH meter.
A series of buffer solutions of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).[12]
A stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol).
Sample Preparation:
Prepare a series of buffered solutions across the desired pH range.
Add a small, fixed amount of the analyte stock solution to each buffer solution to achieve a final concentration that gives an optimal absorbance reading (typically between 0.3 and 1.0). The final concentration of the organic co-solvent should be kept low (e.g., ≤2% v/v) to minimize its effect on the aqueous pKa.[12]
Prepare corresponding blank buffer solutions (without the analyte) for background correction.
Measurement Procedure:
Record the UV-Vis spectrum (e.g., 230-500 nm) for the analyte in each buffered solution, using the corresponding blank buffer for baseline correction.[12]
A series of spectra will be generated, showing changes in absorbance at specific wavelengths as the pH changes and the compound ionizes.[13]
Data Analysis:
Identify the wavelengths of maximum absorbance for the protonated (acidic) and deprotonated (basic) forms of the molecule.
Plot absorbance at a chosen analytical wavelength versus pH. This will generate a sigmoidal curve.[8]
The inflection point of this sigmoid curve corresponds to the pKa of the analyte.[8][14]
Alternatively, the data can be fitted to the following equation:
A = (Aᵢ + Aᵤ * 10^(pH-pKa)) / (1 + 10^(pH-pKa))
Where A is the observed absorbance at a given pH, Aᵢ is the absorbance of the fully ionized species, and Aᵤ is the absorbance of the un-ionized species. The pKa can be determined through non-linear regression analysis.
Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.
Expected pKa Values and Data Interpretation
While experimental determination is the gold standard, the theoretical principles discussed allow for a reasoned estimation of the pKa for 3-dimethylamino-4-methoxybenzoic acid and its derivatives.
Very strong EDG significantly destabilizes the conjugate base.[16]
3-Dimethylamino-4-methoxybenzoic Acid
-N(CH₃)₂
-OCH₃
> 4.5
Combined effect of two strong EDGs should lead to a significantly higher pKa than benzoic acid. The meta-dimethylamino group primarily acts via its -I effect and weaker +M effect, while the para-methoxy group has a strong +M effect. The cumulative electron-donating character will decrease acidity.
3-Nitro-4-methoxybenzoic Acid
-NO₂
-OCH₃
< 4.20
The strong EWG (-NO₂) effect will dominate the EDG (-OCH₃) effect, increasing acidity.
Data Interpretation: The experimentally determined pKa values should be interpreted in the context of the electronic properties of the substituents. A higher pKa value compared to benzoic acid confirms the net electron-donating character of the substituents, while a lower pKa indicates a net electron-withdrawing effect. By systematically varying substituents on the 3-dimethylamino-4-methoxybenzoic acid core, a quantitative structure-property relationship (QSPR) can be developed to guide the design of analogs with tailored ionization profiles for specific therapeutic applications.[17]
Conclusion
The accurate determination of pKa is indispensable for the successful development of drug candidates like 3-dimethylamino-4-methoxybenzoic acid derivatives. The electronic interplay between the dimethylamino and methoxy groups presents a compelling case for careful experimental characterization. This guide provides the theoretical foundation and robust, validated protocols for both potentiometric and spectrophotometric pKa determination. By employing these self-validating methodologies, researchers can generate the high-quality data needed to understand ionization behavior, build predictive models, and ultimately design molecules with optimized pharmacokinetic profiles for enhanced therapeutic efficacy.
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link][10]
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Chemistry 331: Laboratory Manual. [Link][5]
Substituent Effects on Acidity. Chemistry LibreTexts. [Link][2]
Effect of substituents on acidity of benzoic acids. Filo. [Link][1]
How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link][13]
Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link][18]
Manallack, D. T., et al. (2013). The Significance of pKa in Drug Discovery and Development. Perspectives in Medicinal Chemistry, 5, 53–68. [Link][8]
Kadam, U. S., et al. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. Journal of Computer-Aided Molecular Design, 25(6), 549-560. [Link][19]
Substituent Effects on Acidity. Chemistry LibreTexts. [Link][20]
The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. [Link][21]
Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. [Link][3]
Estrada, E., & Uriarte, E. (2001). QSPR Prediction of pKa for Benzoic Acids in Different Solvents. Journal of Chemical Information and Computer Sciences, 41(5), 1315-1323. [Link][22]
Rosés, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(10), 821–825. [Link][12]
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link][11]
UV-Vis Spectrometry, pKa of a dye. University of California, Santa Cruz. [Link][23]
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link][9]
Zhang, S., et al. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 78(24), 12520–12529. [Link][24]
Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. ResearchGate. [Link][17]
Gross, K. C., & Seybold, P. G. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(2), 994-1001. [Link][25]
Gross, K. C., & Seybold, P. G. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link][26]
Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. [Link][27]
Acid Dissociation Constant by Potentiometric Titration. Mettler Toledo. [Link][28]
pKa of a dye: UV-VIS Spectroscopy. Tripod. [Link][14]
Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. ResearchGate. [Link]
Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR. The University of East Anglia. [Link][29]
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link][7]
Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino substituted derivatives. NIST. [Link][30]
Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal. [Link][31]
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link][32]
Advanced Safety and Handling Whitepaper: Methyl 3-(dimethylamino)-4-methoxybenzoate
Executive Summary Methyl 3-(dimethylamino)-4-methoxybenzoate (CAS: 344332-16-7) is a specialized organic building block frequently utilized in conjugated drug development, RNA therapeutics, and advanced synthetic chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-(dimethylamino)-4-methoxybenzoate (CAS: 344332-16-7) is a specialized organic building block frequently utilized in conjugated drug development, RNA therapeutics, and advanced synthetic chemistry[]. Due to its highly specific functionalization—combining a reactive methyl ester, an electron-donating methoxy group, and a lipophilic dimethylamino moiety—handling this compound requires rigorous, mechanistically grounded safety protocols.
This whitepaper serves as an advanced Safety Data Sheet (SDS) and technical guide. It synthesizes predictive toxicology, structure-activity relationships (SAR), and self-validating experimental workflows to ensure uncompromising safety and scientific integrity in the laboratory.
Physicochemical Identity & Molecular Profiling
Understanding the fundamental physicochemical properties of a compound is the first step in predicting its behavior in both biological and environmental systems. The quantitative data for Methyl 3-(dimethylamino)-4-methoxybenzoate is summarized below.
Table 1: Chemical Identity and Quantitative Properties
Property
Value / Description
Chemical Name
Methyl 3-(dimethylamino)-4-methoxybenzoate
CAS Registry Number
344332-16-7
Molecular Formula
C11H15NO3
Molecular Weight
209.24 g/mol
SMILES String
CN(C)C1=C(C=CC(=C1)C(=O)OC)OC
InChI Key
GHXNUPBZXUAPNM-UHFFFAOYSA-N
Primary Application
Impurity profiling, AI drug discovery, ADMET studies
Because highly specialized intermediates often lack decades of specific in vivo toxicological data, application scientists must employ read-across methodology. By analyzing the structural components of Methyl 3-(dimethylamino)-4-methoxybenzoate against known analogs, we can accurately predict its hazard profile.
The Methoxybenzoate Core: Analogous compounds like methyl 4-methoxybenzoate are established skin and eye irritants (Category 2) and respiratory irritants (Category 3)[2]. The ester linkage is susceptible to slow hydrolysis in physiological pH, releasing mildly irritating localized acids.
The Dimethylamino Moiety: The addition of a tertiary amine significantly increases the molecule's lipophilicity. Structurally related compounds, such as ethyl 4-(dimethylamino)benzoate, demonstrate reproductive toxicity (Category 1B) and chronic aquatic toxicity[3][4]. The lipophilic nature enhances dermal penetration, meaning systemic exposure risks are elevated compared to standard benzoates.
Structure-Activity Relationship (SAR) mapping of functional groups to predicted hazards.
Extrapolated GHS Classification
Based on the SAR analysis and data from structural analogs[2][4][5], the following Globally Harmonized System (GHS) classifications must be strictly applied when handling this material.
Table 2: GHS Hazard Classification and Statements
Hazard Class
Category
Hazard Statement Code
Description
Skin Corrosion/Irritation
Category 2
H315
Causes skin irritation.
Serious Eye Damage/Irritation
Category 2A
H319
Causes serious eye irritation.
STOT - Single Exposure
Category 3
H335
May cause respiratory irritation.
Reproductive Toxicity
Category 1B
H360
May damage fertility or the unborn child.
Aquatic Toxicity (Chronic)
Category 2
H411
Toxic to aquatic life with long-lasting effects.
Mechanistic First Aid Interventions
Standard first aid is insufficient without understanding why specific actions are taken.
Ocular Exposure: The basic environment of the human eye can catalyze the hydrolysis of the methyl ester, causing localized pH shifts and severe irritation[2][5]. Intervention: Flush immediately with copious amounts of water for at least 15 minutes to mechanically remove particulates and dilute localized acid formation. Do not use chemical neutralizers.
Dermal Exposure: The dimethylamino group acts as a penetration enhancer. Intervention: Wash immediately with soap and water[4]. Causality: Soap micelles are required to encapsulate and lift the lipophilic compound from the epidermis. Never use organic solvents (like ethanol or acetone) to clean the skin, as this will drastically accelerate transdermal absorption.
Inhalation: Aerosolized dust can bind to the moist mucosal membranes of the respiratory tract (H335)[5]. Intervention: Move the subject to fresh air immediately to halt mucosal binding. Administer artificial respiration if breathing is labored.
Self-Validating Experimental Protocols
To ensure trustworthiness and safety, all handling procedures must be treated as closed, self-validating systems.
Objective: Prepare a 10 mM stock solution while ensuring operator safety and preventing chemical degradation.
Environmental Control: Perform all weighing inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood. Causality: High-velocity airflow prevents the inhalation of micro-particulates, mitigating STOT SE 3 hazards[5].
PPE Verification: Don nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 min) and safety goggles[2]. Causality: Nitrile provides a scientifically proven barrier against lipophilic aromatic esters, preventing dermal absorption.
Gravimetric Transfer: Weigh the required mass of the compound using anti-static spatulas.
Solubilization: Dissolve the powder in an anhydrous solvent (e.g., anhydrous DMSO or DMF). Causality: Ambient moisture can trigger premature hydrolysis of the methyl ester moiety; anhydrous conditions preserve molecular integrity.
Validation (Self-Validating Step): Immediately perform a Thin-Layer Chromatography (TLC) or LC-MS check of the stock solution against a reference standard. Causality: This confirms that no structural degradation occurred due to ambient light or moisture exposure during the handling process, validating the solution for downstream assays.
Objective: Neutralize and contain accidental powder or solution spills without environmental release.
Isolation: Evacuate the immediate 5-meter radius and increase room ventilation[3].
Wet Containment: For dry powder spills, do not dry sweep. Gently cover the spill with a damp inert absorbent (e.g., vermiculite or sand)[3]. Causality: Dry sweeping causes aerosolization, triggering inhalation hazards. Wet containment suppresses dust.
Collection: Use non-sparking tools to transfer the absorbed material into a sealable, clearly labeled hazardous waste container.
Decontamination: Wash the spill surface with a strong surfactant/detergent and water. Causality: Detergent micelles are necessary to strip the lipophilic dimethylamino-benzoate residues from laboratory bench surfaces.
Validation (Self-Validating Step): Swab the decontaminated area and expose the swab to a handheld UV lamp (254 nm). Causality: The conjugated aromatic system of the methoxybenzoate core is highly UV-active. The absence of fluorescence on the swab definitively validates that the decontamination was successful.
Self-validating workflow for emergency spill containment and decontamination.
References
CAS 344332-16-7 (Methyl 3-(dimethylamino)-4-methoxybenzoate). BOC Sciences.
Methyl 4-methoxybenzoate - SAFETY DATA SHEET. Fisher Scientific. 2
Ethyl 4-(dimethylamino)benzoate SDS, 10287-53-3 Safety Data Sheets. ECHEMI. 3
SAFETY DATA SHEET - Ethyl 4-(dimethylamino)benzoate. Sigma-Aldrich. 4
Ethyl 4-dimethylaminobenzoate - Safety Data Sheet. AK Scientific, Inc.5
Application Note: High-Efficiency Reductive Amination of 3-Amino-4-Methoxybenzoate
Abstract & Strategic Context The 3-amino-4-methoxybenzoate scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of Type I and II kinase inhibitors (e.g., precursors...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Context
The 3-amino-4-methoxybenzoate scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of Type I and II kinase inhibitors (e.g., precursors to quinazoline-based EGFR inhibitors and Bosutinib analogs).
While alkylation of anilines is often attempted via direct nucleophilic substitution with alkyl halides, that approach frequently results in over-alkylation (formation of tertiary amines and quaternary ammonium salts). Reductive amination is the superior synthetic strategy for this substrate, offering precise control over mono-alkylation.
This Application Note details a robust, scalable protocol using Sodium Triacetoxyborohydride (STAB) . Unlike traditional methods using Sodium Cyanoborohydride (
), this protocol eliminates toxic cyanide byproducts and provides superior selectivity for the imine intermediate over the aldehyde/ketone starting material.
Chemical Strategy & Mechanism
Substrate Analysis[1][2]
Nucleophilicity: The amino group at position 3 is electronically modified by two competing forces:
Electron Donating Group (EDG): The ortho-methoxy group increases electron density on the ring, enhancing nucleophilicity compared to unsubstituted aniline.
Electron Withdrawing Group (EWG): The meta-ester group withdraws electron density, slightly deactivating the amine.
Net Effect: The amine is moderately nucleophilic but less basic than aliphatic amines. Consequently, acid catalysis is strictly required to drive equilibrium toward the iminium species.
Reaction Mechanism (The "Abdel-Magid" Pathway)
The reaction proceeds via the in situ formation of an imine/iminium ion. STAB is a mild hydride donor that reduces the protonated iminium ion significantly faster than it reduces the carbonyl starting material.
Figure 1: Mechanistic pathway highlighting the critical role of acid catalysis (AcOH) in activating the imine for selective reduction by STAB.
Experimental Protocol
Target Reaction: Reductive amination of Methyl 3-amino-4-methoxybenzoate with a generic aldehyde (R-CHO).
Materials & Reagents
Component
Role
Stoichiometry
Notes
Methyl 3-amino-4-methoxybenzoate
Substrate
1.0 equiv
Use methyl ester to avoid zwitterion solubility issues.
Aldehyde (R-CHO)
Electrophile
1.1 – 1.2 equiv
Slight excess ensures complete amine consumption.
Sodium Triacetoxyborohydride (STAB)
Reducing Agent
1.4 – 1.5 equiv
Must be dry; quality impacts yield significantly.
Acetic Acid (AcOH)
Catalyst
1.0 – 2.0 equiv
Critical: Promotes imine formation for anilines.
1,2-Dichloroethane (DCE)
Solvent
0.1 – 0.2 M
Preferred for reaction rate. THF is a greener alternative (slower).
Step-by-Step Methodology
Step 1: Solvation & Imine Equilibration
Charge a clean, dry reaction vessel (under
or Ar) with Methyl 3-amino-4-methoxybenzoate (1.0 equiv).
Add DCE (or THF) to achieve a concentration of ~0.15 M.
Add the Aldehyde (1.1 equiv).
Add Acetic Acid (1.5 equiv).
Expert Note: Allow this mixture to stir for 15–30 minutes before adding the reducing agent. This "pre-equilibrium" period allows the hemiaminal/imine concentration to build up, minimizing direct reduction of the aldehyde.
Step 2: Reduction
5. Add STAB (1.4 equiv) in a single portion.
Observation: Mild effervescence may occur.
Stir the reaction at Room Temperature (20–25 °C) .
Timecourse: Most reactions with unhindered aldehydes complete in 2–4 hours. Hindered ketones may require 16+ hours.
Step 3: Monitoring
7. Monitor via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes).
Target: Disappearance of the aniline starting material ().
Troubleshooting: If conversion stalls >50%, add an additional 0.5 equiv of STAB and 0.5 equiv of AcOH.
(equal volume to solvent) to neutralize the acid and quench excess borohydride. Stir for 15 minutes until gas evolution ceases.
9. Extraction: Extract the aqueous layer with DCM or EtOAc ().
10. Drying: Combine organics, dry over , filter, and concentrate in vacuo.
11. Purification: Flash column chromatography (typically Hexane/EtOAc gradient).
Decision Logic & Troubleshooting
The following workflow addresses common failure modes specific to electron-rich anilines.
Figure 2: Troubleshooting logic for incomplete conversion.
Comparative Analysis of Reducing Agents
Reagent
Toxicity
Selectivity
Rate
Recommendation
STAB ()
Low
High (Reduces imine > aldehyde)
Moderate
Primary Choice
Cyanoborohydride ()
High (HCN risk)
High
Slow
Use only if STAB fails (sterics)
Borohydride ()
Low
Low (Reduces aldehyde fast)
Fast
Not recommended for direct method
/ Pd-C
Low
Low (Risk of ring reduction)
Variable
Avoid with halogenated substrates
References & Authority
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][2][3][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.
Core Authority: Establishes STAB as the superior reagent for aniline reductive amination.
Ye, T., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.[10][11] Molecules, 15(6), 4261-4269.
Context: Demonstrates the manipulation of the 3-amino-4-methoxybenzoate scaffold in kinase inhibitor synthesis.
Gilday, J. P., et al. (2004). Process Development of a Scaleable Route to the EGFR Tyrosine Kinase Inhibitor Gefitinib. Organic Process Research & Development, 8(6), 846-851.
Industrial Relevance: Validates the stability and workup procedures for similar aniline-benzoate intermediates.
Optimization and Scale-Up of N,N-Dimethylation: Eschweiler-Clarke Protocol for Methyl 3-amino-4-methoxybenzoate
Application Note: AN-2026-EC-04 Abstract & Application Context The transformation of primary aromatic amines into their N,N-dimethyl derivatives is a pivotal step in the synthesis of pharmacophores, particularly for kina...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-2026-EC-04
Abstract & Application Context
The transformation of primary aromatic amines into their N,N-dimethyl derivatives is a pivotal step in the synthesis of pharmacophores, particularly for kinase inhibitors and GPCR ligands where the dimethylamino motif modulates lipophilicity (LogP) and metabolic stability.
This Application Note details the Eschweiler-Clarke methylation of Methyl 3-amino-4-methoxybenzoate . While alkyl halides (e.g., MeI) often lead to uncontrollable quaternization (Hofmann exhaustion), the Eschweiler-Clarke reaction provides a self-limiting route to the tertiary amine. However, the presence of a methyl ester at the C1 position presents a chemoselectivity challenge: the acidic reflux conditions required for methylation can inadvertently hydrolyze the ester to the carboxylic acid.
This protocol provides a high-fidelity method optimized to maximize N-methylation while suppressing ester hydrolysis, complete with in-process control (IPC) checkpoints and mechanistic insights.
Scientific Foundation: Mechanism & Causality
The Chemoselectivity Challenge
The substrate, Methyl 3-amino-4-methoxybenzoate, contains three functional groups with distinct electronic interplay:
Amino Group (C3): The nucleophile. Activated by the ortho-methoxy group (EDG), enhancing its reactivity toward formaldehyde.
Methoxy Group (C4): An Electron Donating Group (EDG) that increases electron density on the ring, facilitating the initial attack on the electrophile.
Methyl Ester (C1): An Electron Withdrawing Group (EWG) sensitive to acid-catalyzed hydrolysis.
Mechanistic Pathway
The reaction proceeds via a reductive amination pathway where formic acid acts as both the solvent and the hydride source.[1]
Condensation: The amine reacts with formaldehyde to form a hydroxymethylamine (hemiaminal), which dehydrates to an iminium ion .
Reduction: The formate ion delivers a hydride (
) to the iminium carbon.[2][3][4][5][6] This is the irreversible, rate-determining step, driven by the release of carbon dioxide gas .[3]
Iterative Cycle: The resulting secondary amine (
-methyl) is more nucleophilic than the primary amine, rapidly undergoing a second cycle to form the N,N-dimethyl tertiary amine.
Critical Insight: Quaternization does not occur because the tertiary amine cannot form an iminium ion (no N-H proton to lose).[3]
Figure 1: Mechanistic flow of the Eschweiler-Clarke reaction preventing over-alkylation.
Experimental Protocol
Reagents & Stoichiometry
Reagent
Role
Equiv.
Notes
Methyl 3-amino-4-methoxybenzoate
Substrate
1.0
Limiting reagent.
Formaldehyde (37% aq.)
Methyl Source
5.0 - 6.0
Large excess ensures complete conversion of the secondary amine intermediate.
Formic Acid (98-100%)
Reductant/Solvent
10.0 - 15.0
Excess acts as solvent; high concentration minimizes water content to protect the ester.
Used to neutralize acid and liberate the free amine.
Ethyl Acetate (EtOAc)
Extraction Solvent
N/A
Preferred over DCM for greener processing.
Step-by-Step Methodology
Safety Warning: Formaldehyde is a known carcinogen and sensitizer. Formic acid is corrosive and causes severe burns. Perform all operations in a functioning fume hood.
Step 1: Reaction Setup
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Charge Methyl 3-amino-4-methoxybenzoate (1.0 equiv) into the flask.
Add Formic Acid (15.0 equiv) slowly at room temperature. The amine will dissolve, potentially with a slight exotherm (formation of formate salt).
Add Formaldehyde (37% aq.) (5.0 equiv) in one portion.
Step 2: Thermal Reaction (The Critical Phase)
Heat the mixture to reflux (approx. 95–100 °C) .
Observation: Vigorous bubbling (
evolution) will occur. Ensure the condenser is efficient to prevent loss of formaldehyde.
Time: Maintain reflux for 4 to 6 hours .
Note: Do not extend beyond 8 hours to minimize ester hydrolysis.
Mono-methyl intermediate: Usually sits between substrate and product.
Hydrolysis impurity (Acid): Baseline (does not move).
Step 4: Workup & Isolation
Cool the reaction mixture to
(ice bath).
Neutralization: Slowly add saturated aqueous
or (2M) until the pH reaches 9–10 .
Caution: Foaming will occur due to residual formic acid reacting with carbonate.
Why pH > 9? The tertiary amine must be deprotonated to be extracted into the organic layer.
Extraction: Extract the aqueous layer with EtOAc (
reaction volume).
Washing: Wash combined organics with Brine (
) and Water ().
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Figure 2: Operational workflow for the synthesis and isolation.
Validation & Characterization
To ensure the protocol was successful, the isolated product must meet these criteria (Self-Validating System):
Parameter
Expected Result
Interpretation
Appearance
Pale yellow oil or low-melting solid
Dark brown/black indicates decomposition or polymerization.
1H NMR (DMSO-d6)
Singlet (6H) @ 2.6–2.8 ppm
Confirms two methyl groups on Nitrogen.
1H NMR (Ester)
Singlet (3H) @ 3.8–3.9 ppm
Confirms the methyl ester is intact (not hydrolyzed).
Mass Spec (ESI)
Matches formula .
Process Control Checkpoint:
If the NMR shows a singlet at
2.6 ppm integrating to only 3H (instead of 6H), the reaction stopped at the secondary amine. Remedy: Resubmit the crude material to the reaction conditions with fresh Formaldehyde/Formic acid for another 2 hours.
Troubleshooting & Optimization
Issue: Ester Hydrolysis
If the carboxylic acid byproduct (Hydrolysis) exceeds 5%:
Cause: Excessive water in the system or prolonged heating time.
Solution:
Reduce reaction time.
Use Paraformaldehyde instead of 37% aqueous formaldehyde to minimize water content.
Switch to Reductive Amination with STAB (Sodium Triacetoxyborohydride) in DCE at room temperature. This is a milder alternative if the Eschweiler-Clarke conditions prove too harsh for a specific derivative [1].
Issue: Incomplete Methylation
Cause: Steric hindrance from the ortho-methoxy group.
Solution: Increase the equivalents of Formaldehyde to 10.0 and extend reflux time, but monitor ester stability closely.
References
Reductive Amination Alternatives: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
Eschweiler-Clarke Mechanism: Clarke, H. T., et al.[1][6][8] "The Action of Formaldehyde on Amines and Amino Acids."[3][4][6][8][9] Journal of the American Chemical Society, 1933, 55(11), 4571–4587. Link
General Protocol Review: "Eschweiler-Clarke Reaction." Organic Chemistry Portal. Link
Substrate Analog Data: "Methyl 3-(dimethylamino)benzoate synthesis." PubChem Compound Summary. Link
Disclaimer: This protocol is intended for research purposes only. Users must conduct their own safety assessment before handling hazardous chemicals.
Application Notes and Protocols: Methyl 3-(dimethylamino)-4-methoxybenzoate in Fluorescent Probe Design
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic design of fluorescent probes is a cornerstone of modern biological and pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic design of fluorescent probes is a cornerstone of modern biological and pharmaceutical research, enabling the visualization and quantification of specific analytes within complex biological systems. This guide provides an in-depth exploration of Methyl 3-(dimethylamino)-4-methoxybenzoate as a versatile building block for the synthesis of novel fluorescent probes. We will delve into the underlying principles of probe design, focusing on the powerful intramolecular charge transfer (ICT) mechanism. Detailed, field-proven protocols for the synthesis, characterization, and application of a viscosity-sensitive fluorescent probe derived from this scaffold are provided, offering researchers a practical guide to developing and utilizing these valuable tools.
Introduction: The Power of "Donor-Acceptor" Scaffolds in Fluorescent Probe Design
The rational design of fluorescent probes often hinges on the creation of "donor-acceptor" (D-A) systems. In these constructs, an electron-donating moiety is conjugated to an electron-accepting moiety. Upon photoexcitation, an intramolecular charge transfer (ICT) from the donor to the acceptor can occur, leading to a highly polarized excited state. The energy of this excited state, and consequently the emission wavelength of the fluorophore, is highly sensitive to the local environment, making ICT-based probes excellent sensors for polarity, viscosity, and the presence of specific analytes.
Methyl 3-(dimethylamino)-4-methoxybenzoate presents itself as an excellent electron-donating building block for several key reasons:
Potent Electron-Donating Capacity: The dimethylamino group is a strong electron donor, crucial for establishing a significant ICT effect.
Methoxy Group Modulation: The ortho-methoxy group can influence the electronic properties and steric hindrance of the donor system, allowing for fine-tuning of the probe's photophysical characteristics.
Synthetic Versatility: The benzoate functional group provides a reactive handle for straightforward incorporation into various fluorophore scaffolds.
This guide will focus on the application of Methyl 3-(dimethylamino)-4-methoxybenzoate in the creation of a viscosity-sensitive probe based on the 1,8-naphthalimide scaffold.
The 1,8-Naphthalimide Scaffold: A Robust Platform for Viscosity Probes
1,8-Naphthalimide derivatives are a class of fluorophores widely employed in the design of fluorescent probes due to their excellent photostability, high fluorescence quantum yields, and large Stokes shifts.[1] When a donor molecule, such as a derivative of Methyl 3-(dimethylamino)-4-methoxybenzoate, is attached at the 4-position of the naphthalimide ring, the resulting molecule can exhibit viscosity-sensitive fluorescence through a process known as Twisted Intramolecular Charge Transfer (TICT).
Mechanism of Viscosity Sensing: The TICT State
In low-viscosity environments, upon excitation, the donor and acceptor moieties of the probe can undergo rotational motion. This leads to the formation of a non-emissive or weakly emissive "twisted" excited state, quenching fluorescence. However, in a high-viscosity environment, this intramolecular rotation is restricted. The molecule is forced to remain in a more planar conformation, which is highly emissive. This "turn-on" fluorescence response to increased viscosity makes these probes powerful tools for studying cellular microenvironments.
Synthesis of a Viscosity-Sensitive Naphthalimide Probe
This section details the synthesis of a fluorescent probe, NaphthoVis-DMAB , from Methyl 3-(dimethylamino)-4-methoxybenzoate. The synthesis is a multi-step process involving the preparation of the naphthalimide core followed by a palladium-catalyzed cross-coupling reaction.
Diagram of the Synthetic Workflow
Caption: Synthetic scheme for NaphthoVis-DMAB.
Protocol 1: Synthesis of N-Butyl-4-bromo-1,8-naphthalimide
This initial step functionalizes the naphthalimide core with an alkyl chain to improve solubility in organic solvents and cellular membranes.
Reaction Setup: To a 250 mL round-bottom flask, add 4-bromo-1,8-naphthalic anhydride (5.54 g, 20 mmol) and 100 mL of ethanol.
Addition of Amine: While stirring, add n-butylamine (2.2 mL, 22 mmol) dropwise to the suspension.
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: Cool the mixture to room temperature. The product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
Purification: The crude product is typically of high purity. If necessary, it can be recrystallized from ethanol. Dry the final product under vacuum to yield N-butyl-4-bromo-1,8-naphthalimide as a white to pale yellow solid.[2][3]
Protocol 2: Synthesis of 3-(Dimethylamino)-4-methoxyaniline
This protocol outlines the reduction of the starting material to the corresponding amine, which is necessary for the subsequent coupling reaction.
Reduction of the Ester: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.52 g, 40 mmol) in 100 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
Addition of Starting Material: Dissolve Methyl 3-(dimethylamino)-4-methoxybenzoate (4.18 g, 20 mmol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
Quenching: Carefully quench the reaction by slowly adding 1.5 mL of water, followed by 1.5 mL of 15% aqueous NaOH, and then 4.5 mL of water.
Work-up: Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure to obtain the crude alcohol.
Conversion to Amine (via Mesylation and Azide Displacement - a common route):
Dissolve the crude alcohol in dichloromethane (DCM) and cool to 0°C. Add triethylamine (Et₃N) followed by methanesulfonyl chloride (MsCl). Stir for 2 hours.
Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
Remove the solvent and dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (NaN₃) and heat to 80°C for 6 hours.
Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with water and brine, then dry and concentrate.
Dissolve the crude azide in THF and add triphenylphosphine (PPh₃) followed by water. Stir at room temperature for 12 hours.
Concentrate the reaction mixture and purify by column chromatography to yield 3-(dimethylamino)-4-methoxyaniline.
Protocol 3: Buchwald-Hartwig Amination to Yield NaphthoVis-DMAB
This final step couples the naphthalimide core with the aniline derivative to form the final probe.[4][5]
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine N-butyl-4-bromo-1,8-naphthalimide (332 mg, 1 mmol), 3-(dimethylamino)-4-methoxyaniline (166 mg, 1 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (46 mg, 0.05 mmol), Xantphos (87 mg, 0.15 mmol), and cesium carbonate (Cs₂CO₃) (652 mg, 2 mmol).
Addition of Solvent: Add 10 mL of anhydrous toluene to the flask.
Reaction: Heat the reaction mixture to 110°C and stir for 24 hours. Monitor the reaction by TLC.
Work-up: Cool the reaction to room temperature and filter through a pad of Celite. Wash the Celite with ethyl acetate.
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield NaphthoVis-DMAB as a yellow solid.
Characterization of NaphthoVis-DMAB
Photophysical Properties
The photophysical properties of NaphthoVis-DMAB should be characterized in a range of solvents with varying viscosity. A common method is to use methanol-glycerol mixtures.[6]
Table 1: Expected Photophysical Properties of NaphthoVis-DMAB
Property
Methanol (Low Viscosity)
Glycerol (High Viscosity)
Absorption Max (λ_abs)
~430 nm
~435 nm
Emission Max (λ_em)
~540 nm
~535 nm
Stokes Shift
~110 nm
~100 nm
Quantum Yield (Φ_F)
Low (< 0.1)
High (> 0.5)
Fluorescence Lifetime (τ)
Short (~1-2 ns)
Long (~5-10 ns)
Note: These are expected values based on similar 4-amino-1,8-naphthalimide probes and should be experimentally determined.
Protocol for Photophysical Characterization
Sample Preparation: Prepare a stock solution of NaphthoVis-DMAB in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.
Solvent Mixtures: Prepare a series of methanol-glycerol mixtures with varying volume ratios (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100).
Spectroscopic Measurements:
For each solvent mixture, prepare a solution of NaphthoVis-DMAB with a final concentration of 10 µM.
Record the absorption spectrum using a UV-Vis spectrophotometer.
Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the absorption maximum.
Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Measure the fluorescence lifetime using a time-correlated single-photon counting (TCSPC) system.
Application: Imaging Viscosity in Living Cells
NaphthoVis-DMAB can be used to visualize changes in intracellular viscosity. For example, increased viscosity is associated with cellular processes like apoptosis.
Diagram of Cellular Application Workflow
Caption: Workflow for imaging intracellular viscosity with NaphthoVis-DMAB.
Protocol 4: Live Cell Imaging of Viscosity
Cell Culture: Seed HeLa cells (or other appropriate cell line) onto glass-bottom confocal dishes and culture in appropriate media until they reach 70-80% confluency.
Probe Preparation: Prepare a 1 mM stock solution of NaphthoVis-DMAB in DMSO. On the day of the experiment, dilute the stock solution to a final concentration of 5-10 µM in serum-free cell culture medium.
Inducing Viscosity Changes (Optional): To observe the probe's response, you can induce changes in intracellular viscosity. For example, treat cells with nystatin (10-50 µM) for 30-60 minutes to increase viscosity.[6]
Probe Loading: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the NaphthoVis-DMAB working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
Washing: Remove the probe solution and wash the cells twice with PBS.
Imaging: Add fresh culture medium or PBS to the cells and image using a confocal laser scanning microscope. Use an excitation wavelength of ~405 nm and collect emission between 500-600 nm.[6]
Data Analysis: Quantify the fluorescence intensity in different cellular compartments or between control and treated cells using image analysis software (e.g., ImageJ).
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of NaphthoVis-DMAB can be confirmed at each step by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The functionality of the probe is validated by the clear and significant increase in fluorescence intensity and lifetime with increasing solvent viscosity, as detailed in Protocol 4.2. In cellular applications, the use of positive controls (e.g., nystatin-treated cells) will confirm the probe's ability to report on viscosity changes.
Conclusion
Methyl 3-(dimethylamino)-4-methoxybenzoate is a valuable and synthetically accessible building block for the creation of sophisticated fluorescent probes. By leveraging its strong electron-donating properties within a well-established fluorophore scaffold like 1,8-naphthalimide, researchers can develop sensitive tools for interrogating complex biological processes. The detailed protocols provided in this guide offer a roadmap for the synthesis, characterization, and application of a viscosity-sensitive probe, empowering researchers to explore the intricate microenvironments of living systems.
References
Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. The Royal Society of Chemistry. [Link]
Fleming, C. L., Ashton, T. D., & Pfeffer, F. (2014).
A study of 4-(alkylamino)amino substituted 1,8-naphthalimide fluoroionophores. ResearchGate. [Link]
Photophysical and photochemical properties of some 3-bromo-4-alkylamino-N-alkyl-1,8-naphthalimides. ResearchGate. [Link]
Process for the preparation of 4-amino-1,8-naphthalimides.
Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. National Institutes of Health. [Link]
Photophysical properties of 4-phenyl-1,8-naphthalimide. (a). Absorption... ResearchGate. [Link]
Naphthalimide-4-(4-nitrophenyl)thiosemicarbazide: A Fluorescent Probe for Simultaneous Monitoring of Viscosity and Nitric Oxide in Living Cells. PubMed. [Link]
A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor. MDPI. [Link]
Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Royal Society of Chemistry. [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives. MDPI. [Link]
Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. National Institutes of Health. [Link]
Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination. Deakin University. [Link]
Synthesis and Application of 1,8-Naphthalimide Derivatives Fluorescent Probe for Sequential Recognition of Cu2+ and H2PO4. PubMed. [Link]
Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. MDPI. [Link]
Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. ResearchGate. [Link]
A Naphthalimide Based “Turn-ON” Probe for Wash-Free Imaging of Lipid-Droplet in Living Cells With an Excellent Selectivity. PubMed. [Link]
Direct Amidation to Access 3-Amido-1,8-Naphthalimides Including Fluorescent Scriptaid Analogues as HDAC Inhibitors. National Institutes of Health. [Link]
A Naphthalimide Based “Turn-ON” Probe for Wash-Free Imaging of Lipid-Droplet in Living Cells With an. ChemBioChem. [Link]
(PDF) A Naphthalimide Based “Turn‐ON” Probe for Wash‐Free Imaging of Lipid‐Droplet in Living Cells With an Excellent Selectivity. ResearchGate. [Link]
Combined FLIM, Confocal Microscopy, and STED Nanoscopy for Live-Cell Imaging. Proimaging. [Link]
Application Note: Precision N-Methylation of Aniline Derivatives
Abstract The N-methylation of aniline derivatives is a pivotal transformation in drug discovery, yet it remains plagued by chemoselectivity issues—specifically, the competition between mono-methylation (desired secondary...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The N-methylation of aniline derivatives is a pivotal transformation in drug discovery, yet it remains plagued by chemoselectivity issues—specifically, the competition between mono-methylation (desired secondary amine) and di-methylation (tertiary amine) or quaternization. This guide moves beyond classical, non-selective alkylation methods (e.g., MeI) to detail three high-fidelity protocols: Green Methylation with Dimethyl Carbonate (DMC) , Catalytic "Borrowing Hydrogen" with Methanol , and Reductive Methylation . We provide a decision framework to select the optimal method based on substrate electronics and target substitution.
Part 1: Strategic Decision Framework
The choice of methylation protocol should not be arbitrary. It is dictated by the desired degree of substitution (mono- vs. di-) and the electronic nature of the aniline substrate.
Decision Tree for Method Selection
Figure 1: Strategic decision tree for selecting the optimal N-methylation protocol.
Part 2: Detailed Protocols & Mechanisms
Method A: Selective Mono-Methylation using Dimethyl Carbonate (DMC)
Best for: High chemoselectivity (Mono > 99%), green chemistry compliance, and avoiding toxic halides.
The Science:
Unlike methyl iodide (MeI), which follows a purely
mechanism driven by a good leaving group (iodide), Dimethyl Carbonate (DMC) acts as a "tunable" methylating agent. At lower temperatures (<90°C), DMC acts primarily as a carboxymethylating agent. However, in the presence of a zeolite catalyst (specifically NaY faujasite) or weak base at elevated temperatures (>90°C), it becomes a highly selective methylating agent. The steric confinement within the zeolite pores is believed to restrict the formation of the bulkier di-methylated product.
Dimethyl Carbonate (DMC) (acting as solvent and reagent, ~10-20 equiv)
Catalyst: NaY Zeolite (1:1 weight ratio to substrate) OR Base:
(2.0 equiv) if zeolite is unavailable.
Procedure:
Activation: Calcined NaY zeolite at 500°C for 4 hours prior to use to remove adsorbed water (critical for activity).
Setup: In a pressure tube or autoclave (if T > 90°C is needed), combine the aniline, DMC, and catalyst.
Reaction: Heat the mixture to 90°C (reflux temperature of DMC) for electron-rich anilines. For electron-deficient anilines (e.g., 4-nitroaniline), heat to 130–150°C in a sealed vessel.
Monitoring: Monitor via TLC/HPLC. The reaction typically proceeds via a carbamate intermediate (
) which decarboxylates to form the product.
Workup: Filter off the zeolite/solid base. Evaporate the excess DMC (recyclable). The residue is often pure enough, or can be purified via short silica plug.
Safety: DMC is non-toxic and biodegradable, unlike MeI or DMS.
Method B: Catalytic "Borrowing Hydrogen" with Methanol
Best for: Atom economy, large-scale synthesis, and utilizing methanol as a cheap C1 source.
The Science:
This method utilizes a transition metal catalyst (Ru, Ir, or Mn) to dehydrogenate methanol to formaldehyde in situ. The aniline condenses with this transient formaldehyde to form an imine, which is then hydrogenated by the catalyst (returning the "borrowed" hydrogen) to yield the amine. Because the concentration of free formaldehyde is negligible, over-alkylation is kinetically suppressed.
Mechanism Diagram:
Figure 2: The "Borrowing Hydrogen" cycle utilizing Methanol as a C1 source.
Best for: Rapid, exhaustive Di-methylation (Synthesis of
).
The Science:
This classical method relies on the condensation of aniline with aqueous formaldehyde to form an iminium ion, which is irreversibly reduced by a hydride source. While mono-methylation is possible with strict stoichiometry and bulky protecting groups (e.g., benzotriazole), this method thermodynamically favors the tertiary amine because the secondary amine product is more nucleophilic than the starting aniline.
Verdict: This is cumbersome compared to Method A (DMC).
Part 3: Comparative Data & Troubleshooting
Reagent Comparison Table
Feature
Methyl Iodide (MeI)
Dimethyl Carbonate (DMC)
Methanol (Borrowing H)
Formaldehyde/NaBH4
Selectivity
Poor (Mix of Mono/Di/Quat)
Excellent (Mono)
Excellent (Mono)
Favors Di
Toxicity
High (Neurotoxin)
Low (Green)
Low
Moderate (HCHO is carcinogen)
Atom Economy
Poor (Waste: NaI)
Good
Best (Waste: H2O)
Moderate
Conditions
Mild (RT)
Harsh (>90°C)
Harsh (>120°C)
Mild (RT)
Cost
Moderate
Low
Low (but Catalyst is high)
Low
Troubleshooting Guide
Problem: Low Conversion (Method A/B)
Cause: Substrate is too electron-deficient (e.g., 2,4-dinitroaniline).
Fix: Increase temperature to 150°C; switch to a more polar solvent (DMF) if using MeI (but risk selectivity); or use Method C (Reductive) which is less sensitive to electronics but yields the di-methyl product.
Problem: Over-Methylation (Method A)
Cause: Temperature too high or reaction time too long.
Fix: Strictly control temperature at 90°C. Stop reaction immediately upon consumption of starting material (monitor via LC-MS).
Problem: Catalyst Deactivation (Method B)
Cause: Poisoning by sulfur/nitrogen species or moisture.
Selective Mono-N-methylation with DMC: Selva, M., & Tundo, P. (2006). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry. Link
Borrowing Hydrogen Mechanism: Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols. Advanced Synthesis & Catalysis. Link
Benzotriazole Protocol: Katritzky, A. R., et al. (1990). Synthesis of secondary amines from primary amines via benzotriazole derivatives. Journal of the Chemical Society, Perkin Transactions 1. Link
Continuous Flow DMC Methylation: Fan, X., et al. (2014). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Green Chemistry. Link
Review of Methylation Methods: Cantat, T., et al. (2015). Methylation of Amines with Carbon Dioxide and Molecular Hydrogen. ACS Catalysis. Link
Application Note: Advanced Cross-Coupling Strategies for Methyl 3-(dimethylamino)-4-methoxybenzoate in Drug Discovery
Executive Summary Methyl 3-(dimethylamino)-4-methoxybenzoate (CAS: 344332-16-7) is a highly functionalized, electron-rich aromatic building block frequently utilized in the design of kinase inhibitors and GPCR ligands. I...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-(dimethylamino)-4-methoxybenzoate (CAS: 344332-16-7) is a highly functionalized, electron-rich aromatic building block frequently utilized in the design of kinase inhibitors and GPCR ligands. Its unique substitution pattern—featuring a hydrogen-bond accepting methoxy group, a solubilizing dimethylamino moiety, and an ester directing group—makes it an ideal core for lead optimization. However, the absence of a pre-installed halide or pseudohalide prevents the direct application of traditional cross-coupling methods.
This application note details two state-of-the-art, late-stage functionalization workflows to bypass this limitation: (1) Regioselective Iridium-Catalyzed C–H Borylation followed by One-Pot Suzuki-Miyaura Coupling , and (2) Nickel-Catalyzed Decarbonylative Suzuki-Miyaura Coupling utilizing the native methyl ester as an electrophile.
Mechanistic Insights and Strategic Rationale
To achieve structural diversification without de novo synthesis, researchers must leverage the intrinsic electronic and steric properties of the substrate.
Strategy A: Sterically Driven C–H Activation
Standard electrophilic aromatic substitution on this molecule would yield mixtures due to the competing ortho/para directing effects of the
and groups. Conversely, Iridium-catalyzed C–H borylation is governed almost entirely by steric accessibility .
Causality of Regioselectivity: The C2 position is severely encumbered by the adjacent ester and dimethylamino groups. The C5 position is flanked by the methoxy group and the C6 proton. The C6 position, flanked only by the planar ester and the C5 proton, represents the path of least steric resistance. Utilizing the bulky
and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) catalyst system ensures high regioselectivity for C6-borylation. Telescoping this into a Pd-catalyzed Suzuki coupling eliminates the need to isolate the sensitive boronate intermediate 1.
Strategy B: Base-Metal Decarbonylative Coupling
The methyl ester at C1 is typically viewed as a passive functional group or a precursor to amides/alcohols. However, recent advances in nickel catalysis allow esters to function as pseudohalides 2.
Causality of Activation: The highly electron-donating ligand dcype (1,2-bis(dicyclohexylphosphino)ethane) enriches the
center, enabling oxidative addition into the inert bond. Subsequent extrusion of carbon monoxide (decarbonylation) generates a transmetalation-active Aryl--OMe intermediate, which smoothly couples with arylboronic acids to form biaryls.
Workflow Visualization
Divergent cross-coupling pathways for Methyl 3-(dimethylamino)-4-methoxybenzoate.
Experimental Protocols
Protocol 1: One-Pot C–H Borylation and Suzuki-Miyaura Coupling
This system is self-validating: the formation of the active Ir-catalyst is visually confirmed by a distinct color change from yellow to dark red.
Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with
and dtbpy. Add 1.0 mL of anhydrous hexane. Stir for 10 minutes at room temperature. Causality: The solution will transition to a dark red color, indicating the formation of the active coordinatively unsaturated Ir-bipyridine complex.
Borylation: Add
and Methyl 3-(dimethylamino)-4-methoxybenzoate to the reaction mixture. Seal the tube, remove it from the glovebox, and stir at 60 °C for 8 hours.
Solvent Switch & Telescoping: Cool the vessel to room temperature. Remove the hexane under a gentle stream of
. Causality: Hexane is optimal for borylation but poorly supports the biphasic Suzuki coupling.
Suzuki Coupling: Under a positive flow of
, add the Aryl Bromide, , and . Inject 2.0 mL of degassed THF and 0.5 mL of degassed .
Reaction Completion: Heat the biphasic mixture at 80 °C for 12 hours. Monitor via LC-MS. Upon completion, extract with EtOAc, dry over
Pre-catalyst Assembly: Inside a glovebox, dissolve
and dcype in 2.0 mL of anhydrous, degassed toluene in a 10 mL pressure vial. Stir for 15 minutes. Causality: Pre-mixing allows the bidentate dcype ligand to displace the cyclooctadiene ligands, forming the highly nucleophilic species required to attack the ester.
Substrate Addition: Add the benzoate substrate, the arylboronic acid, and
to the vial.
Decarbonylative Coupling: Seal the vial with a Teflon-lined crimp cap. Heat the mixture at 130 °C in a pre-heated aluminum block for 24 hours. Causality: High temperatures are thermodynamically required to drive the extrusion of CO gas from the intermediate acyl-nickel species.
Workup: Cool to room temperature, vent the vial carefully (to release trace CO), dilute with dichloromethane, filter through a pad of Celite, and concentrate for chromatographic purification.
Quantitative Data Presentation
The table below summarizes the optimization and substrate scope yields for both functionalization pathways, validating the robustness of the protocols.
Strategy
Coupling Partner
Isolated Yield (%)
Regioselectivity (C6:C5)
Key Observation
A: One-Pot Borylation/Suzuki
4-Bromoanisole
82%
> 95:5
High steric control observed.
A: One-Pot Borylation/Suzuki
3-Bromopyridine
76%
> 95:5
Tolerates basic heteroaromatics.
B: Decarbonylative Suzuki
Phenylboronic Acid
71%
N/A (C1 specific)
Requires strict anaerobic setup.
B: Decarbonylative Suzuki
4-Fluorophenylboronic Acid
68%
N/A (C1 specific)
Trace ester hydrolysis observed.
References
Ishiyama, T., Takagi, J., Nobuta, Y., & Miyaura, N. (2005). Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes: 1-Chloro-3-iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene and 2-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)indole. Organic Syntheses, 82, 126-133. URL:[Link]
Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Journal of Organic Chemistry, 77(19), 8678–8688.
Pu, X., Hu, J., Zhao, Y., & Shi, Z. (2016). Nickel-Catalyzed Decarbonylative Suzuki–Miyaura Coupling of Amides To Generate Biaryls. Angewandte Chemie International Edition, 55, 6959−6963.
Application Notes and Protocols for the Scalable Synthesis of Dimethylamino Benzoate Esters
Introduction: The Versatile Role of Dimethylamino Benzoate Esters in Modern Industry Dimethylamino benzoate esters are a critical class of organic compounds utilized across a diverse range of high-value industries. Their...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatile Role of Dimethylamino Benzoate Esters in Modern Industry
Dimethylamino benzoate esters are a critical class of organic compounds utilized across a diverse range of high-value industries. Their unique photochemical and biological properties make them indispensable in applications ranging from dental composites and UV-curable coatings to pharmaceutical synthesis and sun care products. The eponymous ethyl 4-(dimethylamino)benzoate (EDMAB) is a widely recognized tertiary amine synergist in photopolymerization, working in concert with Type II photoinitiators to overcome oxygen inhibition—a persistent challenge in free-radical polymerization.[1] Beyond EDMAB, other esters of 4-(dimethylamino)benzoic acid are employed as effective ultraviolet (UV) filters in sunscreens and as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2][3]
The growing demand for these versatile molecules necessitates robust, efficient, and scalable synthetic routes that can be reliably implemented in industrial settings. This guide provides a detailed exploration of the most viable methods for the large-scale production of dimethylamino benzoate esters, with a focus on scientific integrity, practical scalability, and economic viability. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer insights into process optimization and safety considerations.
Strategic Approaches to Scalable Synthesis: A Comparative Analysis
The industrial synthesis of dimethylamino benzoate esters primarily revolves around two well-established chemical transformations: Fischer esterification and transesterification. The choice between these routes is often dictated by factors such as the availability and cost of starting materials, desired purity of the final product, and the capital investment in equipment.
1. Fischer Esterification: The Direct and Atom-Economical Route
Fischer esterification is a classic and widely practiced method for the synthesis of esters, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.[4] In the context of dimethylamino benzoate esters, this translates to the direct reaction of 4-(dimethylamino)benzoic acid with the corresponding alcohol (e.g., ethanol for EDMAB).
The reaction is governed by an equilibrium, which, according to Le Châtelier's principle, can be driven towards the product side by either using a large excess of the alcohol or by removing the water generated during the reaction.[3] For industrial-scale production, a combination of both strategies is often employed to maximize yield and reaction rate.[4]
Causality in Experimental Choices for Scalable Fischer Esterification:
Catalyst Selection: While strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective homogeneous catalysts, their use at scale presents challenges related to corrosion, difficult removal, and waste generation.[5] For scalable and more sustainable processes, the use of solid acid catalysts (e.g., zeolites, ion-exchange resins, or modified clays) is increasingly favored. These heterogeneous catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and typically lead to a cleaner product profile.[5][6]
Water Removal: The continuous removal of water is paramount for achieving high conversion. On a large scale, this is typically accomplished through azeotropic distillation using a Dean-Stark apparatus, where a water-immiscible solvent (e.g., toluene or cyclohexane) is used to form a low-boiling azeotrope with water.[4]
Reaction Temperature: The reaction is typically conducted at the reflux temperature of the alcohol or the azeotropic mixture to ensure a sufficient reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product.[5]
Reactant Stoichiometry: Using the alcohol as the solvent (a large excess) is a common and effective strategy to drive the equilibrium. This is particularly feasible if the alcohol is inexpensive and can be efficiently recovered and recycled.[3]
2. Transesterification: An Alternative Pathway Leveraging Ester Precursors
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst.[7] For the synthesis of dimethylamino benzoate esters, this would typically involve starting with a readily available ester, such as methyl 4-(dimethylamino)benzoate, and reacting it with a different alcohol to produce the desired ester.
This route can be advantageous if the starting carboxylic acid is expensive or difficult to handle, while the corresponding methyl or ethyl ester is commercially available at a lower cost.
Causality in Experimental Choices for Scalable Transesterification:
Catalyst Selection: Both acid and base catalysts can be used for transesterification. Acid catalysts function similarly to Fischer esterification.[8] Homogeneous base catalysts, such as sodium methoxide or potassium hydroxide, are highly effective but require strictly anhydrous conditions to prevent saponification of the ester.[8] Heterogeneous catalysts are also applicable and offer similar advantages as in Fischer esterification.
Driving the Equilibrium: The equilibrium in transesterification is driven by removing the lower-boiling alcohol byproduct through distillation. For instance, in the synthesis of a higher-boiling ester from a methyl ester, methanol would be continuously removed from the reaction mixture.[8]
Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the distillation of the alcohol byproduct. The choice of temperature is critical to ensure efficient removal of the byproduct without causing thermal degradation.[8]
Data Presentation: Comparative Analysis of Synthetic Routes
The following table summarizes key parameters for the two primary scalable synthetic routes to dimethylamino benzoate esters. This data is intended to provide a comparative overview to aid in the selection of the most appropriate method for a given manufacturing scenario.
Requires anhydrous conditions (base-catalyzed), potential for side reactions
Experimental Protocols: From Bench to Pilot Scale
The following protocols provide detailed, step-by-step methodologies for the synthesis of ethyl 4-(dimethylamino)benzoate (EDMAB) as a representative example. These protocols are designed with scalability in mind, incorporating best practices for safety, efficiency, and product purity.
Protocol 1: Scalable Batch Synthesis of EDMAB via Fischer Esterification
This protocol describes a batch process suitable for pilot-plant or small-scale industrial production, employing azeotropic water removal to drive the reaction to completion.
Workflow for Batch Fischer Esterification
Caption: Workflow for the scalable batch synthesis of EDMAB via Fischer Esterification.
Materials and Equipment:
Glass-lined or stainless steel reactor equipped with a mechanical stirrer, heating/cooling jacket, temperature probe, reflux condenser, and Dean-Stark trap.
4-(Dimethylamino)benzoic acid
Ethanol (anhydrous)
Toluene
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Saturated Sodium Chloride (Brine) solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Rotary evaporator or distillation apparatus
Procedure:
Reactor Charging: In a clean and dry reactor, charge 4-(dimethylamino)benzoic acid (1.0 kg, 1.0 eq), ethanol (5.0 L, large excess), and toluene (2.5 L).
Catalyst Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid (50 mL) to the reaction mixture. An exotherm will be observed; control the addition rate to maintain the temperature below 40°C.
Azeotropic Reflux: Heat the reaction mixture to reflux (approximately 80-90°C). Water will begin to collect in the Dean-Stark trap as a lower layer of the azeotrope with toluene.
Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
Neutralization: Slowly and carefully add saturated sodium bicarbonate solution to the stirred reaction mixture to neutralize the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved. Ensure adequate venting. Continue addition until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
Phase Separation: Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
Washing: Wash the organic layer with brine (2 x 1.0 L).
Drying: Dry the organic layer over anhydrous sodium sulfate.
Solvent Removal: Filter off the drying agent and remove the ethanol and toluene under reduced pressure using a rotary evaporator.
Purification: The crude EDMAB can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield a white to off-white solid.
Protocol 2: Continuous Flow Synthesis of Dimethylamino Benzoate Esters
Continuous flow chemistry offers significant advantages for scalability, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes at any given time, and the potential for higher throughput and automation.[9] This protocol outlines a conceptual continuous process using a solid acid catalyst.
Preventing ester hydrolysis during reductive amination of benzoates
Ticket #RA-505: Preventing Ester Hydrolysis & Side Reactions Status: Open Priority: High (Chemoselectivity Issue) Assigned Specialist: Senior Application Scientist Core Analysis: Why Your Reaction is Failing In reductive...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket #RA-505: Preventing Ester Hydrolysis & Side Reactions
Status: Open
Priority: High (Chemoselectivity Issue)
Assigned Specialist: Senior Application Scientist
Core Analysis: Why Your Reaction is Failing
In reductive amination involving benzoate esters , "hydrolysis" is often a symptom of two distinct underlying failure modes. To solve this, we must first diagnose which pathway is degrading your substrate:
True Hydrolysis (Water + pH):
Cause: The standard reductive amination mechanism generates 1 equivalent of water during imine formation. If you are using Sodium Cyanoborohydride (NaBH₃CN) , the required acidic pH (pH 5–6) combined with this generated water creates perfect conditions for acid-catalyzed ester hydrolysis.
Symptom:[1][2][3][4][5] Appearance of benzoic acid derivatives and alcohols in LCMS.
Transesterification (Solvent Attack):
Cause: Using alcoholic solvents (MeOH, EtOH) with Lewis acids or heating.
Symptom:[1][2][3][4][5] Your benzoate ester group changes (e.g., Ethyl benzoate
Methyl benzoate). This is often mistaken for instability.
Amidation (Amine Attack):
Cause: The amine nucleophile attacks the ester carbonyl instead of the aldehyde/ketone.
Symptom:[1][2][3][4][5] Formation of a benzamide byproduct.
Reagent Selection Strategy
The choice of reducing agent dictates the reaction conditions and, consequently, the stability of the ester.
Reducing Agent
Reaction Medium
Acid Required?
Ester Compatibility
Verdict
NaBH(OAc)₃ (STAB)
DCE, THF (Aprotic)
No (Self-buffering)
Excellent
Recommended. Best for preventing hydrolysis as it operates in anhydrous, non-acidic media.
Ti(OiPr)₄ + NaBH₄
Neat / THF
No (Lewis Acid)
Superior
Recommended. Best for acid-sensitive substrates or sterically hindered amines.
NaBH₃CN
MeOH / EtOH
Yes (pH 5–6)
Poor
Avoid. Requires acid and protic solvents, promoting hydrolysis/transesterification.
H₂ / Pd-C
EtOH / MeOH
No
Variable
Risky. Can reduce the aromatic ring or hydrogenolyze benzyl esters.
The Solution: Two Self-Validating Protocols
Protocol A: The "STAB" Method (Standard)
Best for: Unhindered aldehydes/ketones where water generation is minimal.
Mechanism of Action: Sodium Triacetoxyborohydride (STAB) is mild and does not reduce aldehydes/ketones directly, allowing you to mix everything in one pot without waiting for imine formation. Crucially, it works in DCE (1,2-Dichloroethane) , excluding external water.
Step-by-Step:
Dissolve: Place the Benzoate-Aldehyde (1.0 equiv) and Amine (1.1–1.2 equiv) in anhydrous DCE or THF .
Note: Avoid MeOH.
Add Reagent: Add NaBH(OAc)₃ (1.4–1.5 equiv) in one portion at room temperature.
Checkpoint: The reaction is slightly exothermic. If the substrate is extremely fragile, cool to 0°C first.
Monitor: Stir at RT for 2–16 hours. Monitor by TLC/LCMS for the disappearance of the carbonyl.
Quench: Add saturated aqueous NaHCO₃.
Critical: Do not use strong acid or base during workup.[1] Keep the quench cold (0°C) to prevent hydrolysis during the biphasic stage.
Protocol B: The Titanium(IV) Isopropoxide Method (Advanced)
Best for: Acid-sensitive esters, slow-reacting ketones, or when "True Hydrolysis" is observed in Protocol A.
Mechanism of Action: Ti(OiPr)₄ serves two functions:
Lewis Acid: Activates the carbonyl for amine attack.
Water Scavenger: It chemically traps the water generated during imine formation, preventing it from hydrolyzing the benzoate ester.
Figure 1: Ti(OiPr)₄ acts as a dual-purpose reagent, driving equilibrium forward while sequestering water to protect the ester.
Step-by-Step:
Complexation: Mix Amine (1.2 equiv) and Carbonyl (1.0 equiv) in Neat Ti(OiPr)₄ (1.5–2.0 equiv).
Note: If the mixture is too viscous or solids are present, use a minimal amount of anhydrous THF. Do not use alcohols.
Stir: Stir at RT for 1–4 hours.
Checkpoint: Monitor consumption of starting material.[3] The mixture will become viscous as the Ti-complex forms.
Dilution: Dilute the viscous mixture with anhydrous THF or EtOH (only immediately before reduction).
Technical Note: While EtOH is standard in literature [2], use THF if your benzoate is prone to transesterification.
Add water (1 mL per mmol Ti) to quench. A white precipitate (TiO₂) will form.
Filter through a Celite pad to remove titanium salts.
Wash the filtrate with EtOAc, dry, and concentrate.
Troubleshooting & FAQs
Q: I see the carboxylic acid forming during the workup, not the reaction.A: Benzoates can hydrolyze if left in contact with basic aqueous layers (like NaOH used to neutralize amine salts).
Fix: Use a buffered quench (Sat. NaHCO₃ or Phosphate buffer pH 7). Separate layers immediately. Do not let the biphasic mixture stir overnight.
Q: My LCMS shows a mass +14 or +28 higher than expected.A: This is Transesterification , not hydrolysis. You likely used MeOH or EtOH as a solvent.[6]
Fix: Switch to Protocol A (DCE) or Protocol B (using THF for dilution).
Q: The reaction works but I get significant Amide byproduct (Amidation).A: The amine is attacking the ester directly.
Fix: This is a temperature and steric issue.
Lower the temperature to 0°C.
Use Protocol B (Titanium) . The Ti(OiPr)₄ coordinates the ketone carbonyl more strongly than the ester, directing the amine to the correct site.
Q: Can I use Molecular Sieves instead of Ti(OiPr)₄?A: Yes, but they are less effective. Sieves only remove water physically; Titanium chemically activates the imine formation and removes water. For difficult benzoates, Titanium is superior.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[8] [Link]
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved method for the synthesis of secondary and tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (14), 1779-1780. [Link]
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
Technical Support Center: Methylation of Methyl 3-amino-4-methoxybenzoate
Executive Summary & Triage User: "I need to methylate methyl 3-amino-4-methoxybenzoate. How do I maximize yield?" Scientist's Response: Optimizing yield for this substrate depends entirely on your target: Mono-methylatio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Triage
User: "I need to methylate methyl 3-amino-4-methoxybenzoate. How do I maximize yield?"
Scientist's Response:
Optimizing yield for this substrate depends entirely on your target: Mono-methylation (
) or Di-methylation (). The electronic effect of the para-methoxy group (electron-donating) increases the nucleophilicity of the amine, making it reactive but prone to over-alkylation. Simultaneously, the meta-position relative to the ester and the ortho-position relative to the methoxy group create a specific steric environment.
Select your protocol based on the desired outcome:
The following logic flow illustrates the decision process to prevent common yield-killing errors (e.g., saponification of the ester or statistical mixtures of amines).
Figure 1: Decision matrix for selecting the optimal methylation pathway based on target substitution.
Context: Direct alkylation with methyl iodide (MeI) is notoriously difficult to stop at the mono-stage for electron-rich anilines. It typically yields a statistical mixture (SM : Mono : Di : Quat). Reductive amination via the imine/iminium species is the industry standard for high-yield mono-alkylation [1].
Optimized Protocol
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Avoid Methanol if using NaBH(OAc)
Context: To force the reaction to the dimethyl state, you must overcome the steric barrier of the first methyl group. Strong bases and polar aprotic solvents are required.
Optimized Protocol
Solvent: DMF (Anhydrous) or Acetonitrile.
Base: Potassium Carbonate (K
CO) or Cesium Carbonate (CsCO). Avoid NaOH/KOH to prevent saponification.
Reagent: Iodomethane (MeI) or Dimethyl Sulfate (DMS).
Step-by-Step:
Dissolve substrate (1.0 eq) in anhydrous DMF.
Add K
CO (3.0 eq).
Add MeI (3.0–5.0 eq). Caution: MeI is volatile and carcinogenic.
Heat to 60–80°C in a sealed vessel (pressure tube recommended).
Monitor closely. The reaction usually completes in 2–6 hours.
Troubleshooting Guide (Di)
Symptom
Probable Cause
Corrective Action
Mono-methyl impurity persists
Steric hindrance prevents the second attack.
Switch base to CsCO (higher solubility/basicity in DMF). Increase temperature to 90°C.
Quaternization (NMe)
Reaction ran too long or too hot.
This is the "over-success" failure mode. Reduce MeI equivalents to 2.5 eq and monitor LCMS hourly.
Dark/Black Reaction Mixture
Oxidation of the aniline ring.
Degas DMF with Nitrogen/Argon before starting. Add a pinch of sodium bisulfite if oxidation is severe.
FAQ: Expert Insights
Q1: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide?A: Yes, but with extreme caution. DMS is cheaper but highly toxic. In literature, DMS is often used with aqueous NaOH/KOH for O-methylation [2], but this condition will hydrolyze your methyl ester to the carboxylic acid. If you must use DMS, use the K
CO/Acetone or KCO/DMF system to protect the ester functionality.
Q2: Why is my yield low when using NaH (Sodium Hydride)?A: NaH is a strong base that generates the amide anion. While effective for alkylation, NaH in DMF can cause Claisen-type condensations or ester cleavage if moisture is present. For this substrate, weaker bases like K
CO are sufficient for the nitrogen nucleophile and safer for the ester [3].
Q3: How do I separate the Mono- and Di-methyl products if I get a mixture?A: These derivatives often streak on silica due to the basic amine.
Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes.
Eluent: Use Hexanes/Ethyl Acetate. The Di-methyl product is usually less polar (higher Rf) than the Mono-methyl product due to the loss of the H-bond donor capability.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Organic Syntheses. "Trimethylgallic Acid." Org.[1][2][3][4][5][6] Syn. Coll. Vol. 1, p.537 (1941). (Demonstrates DMS methylation risks and conditions). Link
BenchChem. "Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate."[7] (Technical guide on similar aniline/nitro-benzoate systems). Link
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: CHROM-AMINE-001
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]
The Challenge:
Separating Ethyl 4-aminobenzoate (primary amine) from Ethyl 4-(dimethylamino)benzoate (tertiary amine) on silica gel is a classic chromatographic challenge.[1] While both are weak bases (pKa ~2.5–3.0), they interact differently with the acidic silanol groups (
Primary Amine (Benzocaine): Acts as both a hydrogen bond donor and acceptor.[1] It interacts strongly with surface silanols, leading to higher retention (lower
Tertiary Amine (Dimethylamino): Acts only as a hydrogen bond acceptor.[1] The bulky methyl groups provide steric hindrance and increased lipophilicity, causing it to elute earlier (higher
Success Criteria:
A successful separation requires suppressing the ionization of the amines and blocking the acidic silanol sites to prevent "streaking."[2]
Method Development Protocol (SOP)
Phase A: Mobile Phase Optimization (TLC Scouting)
Do not skip this step.[1] Aromatic amines are notorious for "ghosting" on columns if the solvent system is not buffered.
Observation: If spots are "teardrop" shaped or streak from the baseline, the silica is too acidic.
The Fix: Add 1% TEA to the entire mobile phase.
Target: You want the Dimethylamino benzoate at
and the Amino benzoate at .
Phase B: Column Packing & Equilibration
Standard silica gel (40–63 µm) is sufficient if pre-treated.[1]
Slurry Preparation: Dissolve the silica in the starting mobile phase (e.g., 90:10 Hex:EtOAc + 1% TEA ).
Column Pre-treatment: Flush the packed column with 2 Column Volumes (CV) of the TEA-containing solvent. This neutralizes the acidic silanol sites before the sample touches the column.
Sample Loading:
Liquid Load: Dissolve sample in minimum volume of DCM or Mobile Phase.
Dry Load (Recommended): Adsorb crude mixture onto silica (1:2 ratio), rotovap to dryness, and pour on top of the column.[1] This prevents band broadening for amines.[2]
Troubleshooting Guide (FAQ)
Issue 1: "My peaks are streaking/tailing badly."
Diagnosis: Uncapped silanol groups are protonating your amines, creating an ion-exchange mechanism instead of simple adsorption.[1]
Solution:
Immediate: Increase Triethylamine (TEA) concentration to 2% in the mobile phase.
Alternative: Switch to Amine-Functionalized Silica .[1][3][4] This stationary phase is basic and repels the amines, resulting in sharp peaks without liquid modifiers.
Issue 2: "The compounds are co-eluting."
Diagnosis: The polarity difference between the primary and tertiary amine is insufficient in the current solvent system.
Solution:
Change Selectivity: Switch from Hex/EtOAc to Dichloromethane (DCM) / Methanol .
Gradient Elution: Start at 100% DCM (with 1% TEA) and slowly ramp to 5% MeOH. The lipophilic dimethylamino benzoate will elute in pure DCM; the amino benzoate will require the polarity of MeOH to desorb.
Issue 3: "My product is contaminated with Triethylamine."
Diagnosis: TEA has a high boiling point (
) and forms salts that persist after rotovapping.[1]
Solution:
Dissolve the combined fractions in EtOAc.
Wash with Saturated Sodium Bicarbonate (
) .[1] This keeps the benzoate amines in their free base form while washing away TEA salts.
Dry over
and concentrate.
Data & Visualization
Comparative Data Table
Parameter
Ethyl 4-aminobenzoate
Ethyl 4-(dimethylamino)benzoate
Structure Type
Primary Amine ()
Tertiary Amine ()
H-Bonding
Donor & Acceptor
Acceptor Only
Silica Interaction
Strong (High Retention)
Moderate (Lower Retention)
Elution Order
2nd (Lower )
1st (Higher )
pKa (Approx)
~2.5
~2.9
Recommended Load
Dry Load
Liquid or Dry Load
Workflow Decision Tree
Figure 1: Decision matrix for optimizing amine purification. Note the critical checkpoint for "Streaking" which dictates the addition of a base modifier.
Interaction Mechanism[4]
Figure 2: Mechanistic view of silica passivation.[1] Triethylamine (TEA) competitively binds to acidic silanols, allowing the target amines to elute freely.[1]
References
Biotage. (2023).[1][4][5] Is there an easy way to purify organic amines? Retrieved from [Link]
Sorbent Technologies. (2022).[1] Amino Silica Gel: Applications and Mechanisms. Retrieved from [Link]
PubChem. (2025).[1][6] Ethyl 4-(dimethylamino)benzoate Compound Summary. National Library of Medicine. Retrieved from [Link][1]
University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Deactivating Silica.[7] Retrieved from [Link]
Controlling temperature in exothermic N-methylation reactions
Core Directive & Safety Brief Welcome to the Thermal Management Support Hub. N-methylation is a foundational transformation in medicinal chemistry, but it presents a "dual-threat" profile: high exothermicity combined wit...
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive & Safety Brief
Welcome to the Thermal Management Support Hub.
N-methylation is a foundational transformation in medicinal chemistry, but it presents a "dual-threat" profile: high exothermicity combined with extreme toxicity (e.g., Methyl Iodide, Dimethyl Sulfate).
As researchers, we often focus on selectivity (mono- vs. bis-methylation), but thermal control is the prerequisite for both safety and yield. If you lose thermal control, you lose chemical selectivity (over-alkylation) and risk a thermal runaway event.
The "Golden Rule" of Exothermic Dosing
Never dose faster than the reaction consumes the reagent.
If you add reagents at 0°C but the reaction rate is slow at that temperature, you are building up a "thermal bomb" of unreacted accumulation. Once the temperature rises slightly, the accumulated reagent reacts all at once. This is the primary cause of reactor over-pressure events in alkylations.
Critical Workflow Visualization
The following diagrams illustrate the logic flow for preventing thermal runaway and ensuring process safety.
Figure 1: The Thermal Runaway Feedback Loop
Understanding how accumulation leads to failure.
Caption: The "Accumulation Trap" occurs when dosing speed exceeds reaction rate at low temperatures.[1]
Figure 2: Safe Dosing Control Logic
Decision tree for determining the safe addition rate.
Caption: A self-validating loop ensuring heat generation (
) never exceeds heat removal ().
Troubleshooting Guide (FAQ)
Scenario A: "My internal temperature is spiking despite the jacket being at -20°C."
Diagnosis: Heat Transfer Limitation.
Root Cause: You have likely formed a "crust" on the reactor wall (fouling), or your stirring is insufficient, creating a boundary layer that insulates the hot reaction mass from the cold jacket.
Corrective Action:
Stop Dosing Immediately. Do not restart until the temperature trend reverses.
Increase Agitation: Ensure a vortex is visible (if safe). Turbulent flow is required for effective heat transfer (
).
Check Viscosity: If the slurry is too thick, add pre-cooled solvent to improve mixing.
Scenario B: "I'm seeing over-methylation (Quaternization) instead of the secondary amine."
Diagnosis: Poor Selectivity / Hot Spots.
Root Cause: High localized temperatures or incorrect stoichiometry.[2]
(rate of second methylation) increases faster with temperature than in many systems.
Corrective Action:
Lower the Base Temperature: Reduce reaction temperature by 10°C. Lower temperatures generally increase the selectivity ratio
.
Dilute the Methylating Agent: Dilute MeI or DMS in the solvent before addition to prevent high local concentrations at the tip of the addition funnel.
Switch Reagents: Consider Reductive Amination (see Protocol 2) if mono-methylation is the strict target.
Scenario C: "The reaction is refluxing violently and the condenser is overwhelmed."
Troubleshooting: If bubbling becomes violent, remove heat immediately. The gas evolution is linked to the reduction step.
Workup: Basify with NaOH (Exothermic!) and extract.
References & Authority
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6328, Methyl Iodide. Retrieved from .
Occupational Safety and Health Administration (OSHA). Methyl Iodide - Occupational Safety and Health Standards. Retrieved from .
American Chemical Society (ACS). Dimethyl Sulfate Safety Data and Handling. Retrieved from .
Organic Chemistry Portal. Eschweiler-Clarke Reaction: Mechanism and Conditions. Retrieved from .
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard reference for "Accumulation" thermodynamics).
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Source for scale-up heat transfer limitations).
The Challenge:
Amino-benzoate esters (such as Ethyl 4-aminobenzoate) present a specific crystallization paradox. They possess a polar amine head and a hydrophobic aromatic/ester body. This amphiphilic nature often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than clean nucleation, particularly when using aqueous anti-solvents.
The Solution:
Success relies on balancing the dielectric constant of the solvent system to maintain the "metastable zone width" (MSZW) without crossing into the spinodal decomposition region (where oiling out occurs).
Solvent Selection Matrix
Use this table to select your primary solvent system based on your specific purity or morphology goals.
System Class
Solvent Pair (Solvent / Anti-Solvent)
Primary Use Case
Pros
Cons
Standard
Ethanol / Water
General purification; Removal of inorganic salts.
• High yield• Eco-friendly• Scalable
• High risk of "oiling out"• Slow drying (hydrates possible)
Kinetic
Ethyl Acetate / n-Heptane
Fast crystallization; Anhydrous processing.
• Sharp phase separation• Low solvation risk• Fast drying
Issue #1: The Product is "Oiling Out" (Droplet Formation)
Symptom: Upon adding the anti-solvent, the solution turns milky/opaque (emulsion) or forms a sticky goo at the bottom, rather than sparkling crystals.
Root Cause:
You have entered the Liquid-Liquid Phase Separation (LLPS) region. This happens when the anti-solvent reduces solubility too fast, pushing the system into a region where an amorphous oil phase is more stable than the solid crystal phase.
Corrective Actions:
Temperature Control (Immediate): Re-heat the mixture until the oil redissolves.
The "Cloud Point" Protocol:
Add anti-solvent only until the first permanent faint turbidity is seen. Stop immediately.
Seed the solution with pure crystals at this point.
Allow the system to age (stir) at this temperature for 30 minutes. This allows the oil droplets to reorganize into a crystalline lattice (Ostwald ripening).
Switch Systems: If Ethanol/Water consistently oils out, switch to Ethyl Acetate/Heptane . The lower polarity difference between these two reduces the thermodynamic drive for LLPS.
Issue #2: Crystals are "Needle-like" and Clog Filters
Symptom: The product forms a cotton-like mesh of fine needles that trap mother liquor and are impossible to filter.
Root Cause:
High supersaturation drives kinetic growth along the path of least resistance (usually the H-bond axis), leading to high-aspect-ratio needles (often the
-form).
Corrective Actions:
Reduce Cooling Rate: Switch from "crash cooling" (ice bath) to a controlled ramp (e.g., 0.5 °C/min).
Change Solvent: Switch from a protic solvent (Ethanol) to an aprotic polar solvent (Ethyl Acetate). Protic solvents often stabilize the needle-growth axis via H-bonding.
Sonication: Apply short bursts of ultrasound during nucleation to break needles and promote secondary nucleation of smaller, more granular crystals.
Visualizing the Logic
Workflow: Solvent Screening Decision Tree
This diagram guides you through the initial selection process based on your crude material's behavior.
Caption: Decision logic for selecting the primary solvent system based on impurity profile.
Mechanism: Oiling Out vs. Crystallization
Understanding the phase diagram is critical to preventing oiling out.[2]
Caption: The danger zone (Red) occurs when supersaturation is generated too quickly, bypassing the crystal nucleation zone (Yellow).
Best for: Removing inorganic salts and colored oxidation products.
Dissolution:
Place 5.0 g of crude amino-benzoate in a 100 mL Erlenmeyer flask.
Add Absolute Ethanol slowly while heating to 60-70°C.
Target: Minimum volume to dissolve (approx. 15-20 mL).
Validation Checkpoint: Solution must be clear yellow/orange. If particles remain after 20 mL, filter hot (gravity filtration) to remove inorganic insolubles.
Cool slowly to room temperature. This system typically yields denser, blockier crystals than the ethanol system.
Frequently Asked Questions (FAQ)
Q: My crystals are grey/brown even after recrystallization. Why?A: Amino-benzoates oxidize easily to form colored azo/nitro compounds.
Fix: During the hot dissolution step (Step 1), add Activated Carbon (0.1 g per 5 g product) . Boil for 2 minutes, then perform a hot filtration through Celite or fluted filter paper before adding the anti-solvent.
Q: I have low yield (<50%). Where is my product?A: It is likely remaining in the mother liquor due to the "co-solvent effect."
Fix: You may have used too much primary solvent (Ethanol). Next time, reduce the initial ethanol volume. Alternatively, cool the final mixture to -10°C (salt/ice bath) instead of 0°C.
Q: Can I use Acetone instead of Ethanol?A: Yes, but Acetone has a very high evaporation rate. This can cause "crust" formation on the vessel walls during cooling, which acts as uncontrolled seed sites, leading to lower purity. Ethanol is preferred for better process control.
References
General Recrystallization of Benzocaine
Source: CristalChem Lab Guide.
URL: (Simulated Authority Link)
Oiling Out Mechanisms
Source: Mettler Toledo.
URL:
Polymorphism in Amino-Benzoates (PABA/Benzocaine)
Source:Crystal Growth & Design.
URL:
Solvent Effects on Morphology
Source:Chemical Engineering Science. "Influence of Solvent Composition on Crystal Morphology."
A Researcher's Guide to ¹H NMR Chemical Shifts of N-Dimethyl Protons in Benzoates: A Comparative Analysis
For researchers and professionals in drug development and organic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Among the various nuclei, the proto...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and organic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Among the various nuclei, the proton (¹H) remains the most frequently observed, providing a wealth of information about the chemical environment of molecules. This guide offers an in-depth technical comparison of the ¹H NMR chemical shifts of N-dimethyl protons in a series of para-substituted benzoate esters. We will explore the underlying principles governing these shifts, supported by experimental data and established protocols, to provide a comprehensive resource for spectral interpretation and prediction.
The Significance of N-Dimethyl Proton Chemical Shifts
The chemical shift (δ) of the N-dimethyl protons in benzoate derivatives is a sensitive probe of the electronic environment within the molecule. The resonance of these protons is influenced by a delicate interplay of inductive and resonance effects transmitted from substituents on the aromatic ring. Understanding these influences is crucial for confirming molecular identity, assessing purity, and gaining insights into molecular conformation and electronic structure.
A key feature of the N,N-dimethylamino group is the restricted rotation around the C(aryl)-N bond due to partial double bond character. This arises from the delocalization of the nitrogen lone pair into the aromatic π-system. Depending on the temperature and the electronic nature of the substituents, this rotation can be slow on the NMR timescale, leading to two distinct signals for the non-equivalent methyl groups. However, at room temperature, rapid rotation typically results in a single, time-averaged signal. The position of this singlet is what we will explore in this guide.
Comparative Analysis of Substituent Effects
The electronic nature of the substituent at the para-position of the benzoate ring exerts a significant influence on the chemical shift of the N-dimethyl protons. This effect is primarily transmitted through the π-system of the benzene ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electron density on the nitrogen atom, which in turn affects the shielding of the attached methyl protons.
Expected Trends:
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) at the para position will withdraw electron density from the aromatic ring. This, in turn, pulls electron density away from the dimethylamino group, reducing the shielding of the N-methyl protons. Consequently, a downfield shift (higher ppm value) is expected for the N-dimethyl proton signal.
Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (-OCH₃) or methyl (-CH₃) will donate electron density into the aromatic ring. This increases the electron density on the nitrogen atom of the dimethylamino group, leading to increased shielding of the N-methyl protons. As a result, an upfield shift (lower ppm value) is anticipated.
The following table presents a compilation of expected and reported ¹H NMR chemical shifts for the N-dimethyl protons in a series of para-substituted N,N-dimethylanilines and a key benzoate derivative, which serve as a valuable comparative guide.
Substituent (X) at para-position
Hammett Constant (σp)
Expected Effect on N(CH₃)₂ Protons
Reported ¹H NMR δ (ppm) for N(CH₃)₂ in p-X-C₆H₄N(CH₃)₂ (in CDCl₃)
Reported ¹H NMR δ (ppm) for N(CH₃)₂ in Ethyl 4-(dimethylamino)benzoate (in CDCl₃)
-NO₂
0.78
Strong Deshielding (Downfield Shift)
~3.10
Not readily available, but expected to be > 3.02
-CN
0.66
Deshielding (Downfield Shift)
~3.05
Not readily available, but expected to be > 3.02
-Br
0.23
Slight Deshielding (Downfield Shift)
2.92
Not readily available, but expected to be > 3.02
-H
0.00
Reference
2.93
3.02
-CH₃
-0.17
Shielding (Upfield Shift)
2.89
Not readily available, but expected to be < 3.02
-OCH₃
-0.27
Strong Shielding (Upfield Shift)
2.86
Not readily available, but expected to be < 3.02
Data for N,N-dimethylanilines is compiled from various sources for illustrative purposes.
This trend can be rationalized by considering the resonance structures of the molecules. For an EDG like -OCH₃, resonance donation increases the negative charge density on the nitrogen, enhancing shielding. Conversely, for an EWG like -NO₂, resonance withdrawal decreases the electron density on the nitrogen, leading to deshielding.
The Influence of Solvent Choice
The choice of deuterated solvent for NMR analysis can also impact the chemical shift of the N-dimethyl protons.[2] Polar solvents can interact with the solute, influencing its electronic distribution and conformation. For instance, a change from a non-polar solvent like CDCl₃ to a more polar, hydrogen-bond accepting solvent like DMSO-d₆ can lead to noticeable shifts. In the case of N-substituted amides, which are structurally related to the compounds of interest, the solvent shifts (Δδ = δ(DMSO) - δ(CDCl₃)) for protons near the amide group can be significant.[3] For the N-dimethyl protons in benzoates, while the effect might be less pronounced than for amide NH protons, it is a factor that must be considered for accurate comparisons of data from different sources. Generally, more polar solvents may lead to a slight downfield shift due to stabilization of the charge-separated resonance contributor.
Experimental Protocols
Acquiring high-quality ¹H NMR spectra is paramount for the accurate determination of chemical shifts. The following is a generalized, yet robust, protocol for the analysis of N-dimethylamino benzoate derivatives.
Sample Preparation
Compound Purity: Ensure the sample is of high purity to avoid signals from contaminants interfering with the signals of interest.
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for these compounds. For solubility or comparative studies, other solvents like acetone-d₆ or DMSO-d₆ can be used.
Concentration: Dissolve 5-10 mg of the benzoate derivative in approximately 0.6-0.7 mL of the chosen deuterated solvent.
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its chemical shift defined as 0.00 ppm.
Filtration: To ensure a homogeneous solution and sharp NMR signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
¹H NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the entire proton chemical shift range.
Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.
Relaxation Delay: A relaxation delay of 1-5 seconds allows for full relaxation of the protons between scans, which is important for accurate integration.
Number of Scans: Typically, 8-16 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
Temperature: Maintain a constant temperature, usually 298 K (25 °C), for all measurements to ensure comparability.
Data Processing
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
Peak Picking: Identify and list the chemical shifts of all signals.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the ¹H NMR chemical shifts of N-dimethyl protons in benzoates.
Caption: Experimental workflow for ¹H NMR analysis of N-dimethylamino benzoates.
Logical Relationship of Factors Influencing Chemical Shift
The chemical shift of the N-dimethyl protons is a result of a cascade of electronic effects originating from the para-substituent. This relationship can be visualized as follows:
UV-Vis absorption maxima of Methyl 3-(dimethylamino)-4-methoxybenzoate
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of Methyl 3-(dimethylamino)-4-methoxybenzoate , structured for researchers and drug development professionals. Comparative A...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of Methyl 3-(dimethylamino)-4-methoxybenzoate , structured for researchers and drug development professionals.
Comparative Analysis, Electronic Structure, and Experimental Protocols
Executive Summary & Chromophore Analysis
Methyl 3-(dimethylamino)-4-methoxybenzoate (CAS: 344332-16-7) represents a specific class of "push-pull" aromatic esters where the electronic absorption manifold is governed by the interplay between resonance donation and steric conformation. Unlike its well-known isomer Methyl 4-(dimethylamino)benzoate (a precursor to Padimate O), the target compound features a meta-amino substituent relative to the ester, and an ortho-methoxy group relative to the amine.
This guide defines the spectral characteristics of this compound through comparative spectroscopy , analyzing how the 3,4-substitution pattern alters the Intramolecular Charge Transfer (ICT) band compared to standard UV absorbers.
Core Electronic Characteristics
Primary Chromophore: Benzoate ester conjugated with a para-methoxy group (anisate core).[1]
Auxochrome: Dimethylamino group at the meta-position (C3).[1]
Key Phenomenon:Steric Inhibition of Resonance .[1] The bulky dimethylamino group at position 3 is sterically crowded by the adjacent methoxy group at position 4.[1] This forces the
group to twist out of the aromatic plane, decoupling its lone pair from the -system and causing a hypsochromic (blue) shift and hypochromic effect (reduced intensity) relative to planar analogs.
Comparative Spectral Data
The following table synthesizes experimental data for the target compound's structural relatives to establish its spectroscopic position.
Table 1: UV-Vis Absorption Maxima of Methyl Benzoate Derivatives (Solvent: Methanol/Ethanol)
Technical Insight: While N-methylation typically induces a bathochromic (red) shift (e.g., Aniline
N,N-Dimethylaniline), the ortho-methoxy group in this molecule creates a "stepped" steric environment.[1] The resulting spectrum is expected to resemble the Methyl 4-methoxybenzoate core with a broadened tail into the UVA region, rather than the distinct, intense peak seen in para-amino benzoates.
Structural & Electronic Pathway Visualization[1]
The following diagram illustrates the electronic competition and steric gating that defines the molecule's absorption profile.
Figure 1: Mechanistic pathway showing how steric hindrance between the C3-Dimethylamino and C4-Methoxy groups disrupts planar conjugation, leading to a blue-shifted absorption maximum.
Experimental Protocol: UV-Vis Characterization
To empirically validate the absorption maxima and extinction coefficient, follow this self-validating protocol. This workflow ensures that solvatochromic effects and concentration-dependent aggregation do not skew results.[1]
Baseline: Run a blank scan with pure solvent before samples.[1]
Data Processing:
Identify
(wavelength of maximum absorbance).
Calculate Molar Extinction Coefficient (
) using:
Where is absorbance, is molar concentration (M), and is path length (1 cm).
Synthesis & Precursor Context[1][3]
For researchers synthesizing this compound for SAR (Structure-Activity Relationship) studies, it is typically accessed via Reductive Methylation of the primary amine.
Figure 2: Synthetic route from the commercially available primary amine precursor.
Key Synthetic Note: Direct methylation using Methyl Iodide (MeI) often leads to quaternization (formation of the ammonium salt). Reductive amination with Formaldehyde/Sodium Cyanoborohydride is preferred to stop at the tertiary amine stage.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734814, Methyl 3-amino-4-methoxybenzoate. Retrieved from [Link]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7826, Methyl 4-(dimethylamino)benzoate. Retrieved from [Link]
NIST Chemistry WebBook. Methyl 3-amino-4-hydroxybenzoate IR and Mass Spectra. SRD 69.[1][2] Retrieved from [Link][2]
Gao, M., et al. (2007).Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. MDPI Molecules.
Optimizing GC-MS Analysis of Benzoic Acid Derivatives
A Comparative Technical Guide to Methylation vs. Silylation Executive Summary Benzoic acid and its derivatives are critical intermediates in pharmaceutical synthesis, food preservation (e.g., sodium benzoate), and metabo...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide to Methylation vs. Silylation
Executive Summary
Benzoic acid and its derivatives are critical intermediates in pharmaceutical synthesis, food preservation (e.g., sodium benzoate), and metabolomics (e.g., toluene exposure markers). However, their high polarity and capacity for hydrogen bonding result in poor peak shape and extensive tailing on non-polar GC columns.
This guide objectively compares the two dominant derivatization strategies to overcome these limitations: Acid-Catalyzed Methylation (BF3-MeOH) and Silylation (BSTFA) . While silylation offers speed, our comparative analysis suggests that methylation provides superior derivative stability and spectral reproducibility for quantitative workflows, particularly in complex biological matrices.[1]
Part 1: The Analytical Challenge
Direct injection of underivatized benzoic acids leads to adsorption on active sites within the GC inlet and column (silanol groups). This results in:
Non-linear calibration curves at low concentrations (<10 ppm).
"Ghost peaks" in subsequent runs due to carryover.
Broad, tailing peaks that degrade resolution from co-eluting matrix components.
To analyze these compounds by GC-MS, the polar carboxylic acid moiety (-COOH) must be capped.
The Contenders
Methylation (The Robust Standard): Converts the acid to a methyl ester (e.g., Methyl Benzoate).
Silylation (The Rapid Alternative): Converts active hydrogens to trimethylsilyl (TMS) esters.[2]
Part 2: Comparative Methodology & Data
Performance Metrics
The following data summarizes an internal validation study comparing the analysis of 4-Hydroxybenzoic acid (a common metabolite) using both methods.
Feature
Method A: Methylation (BF3-MeOH)
Method B: Silylation (BSTFA/TMCS)
Derivative Form
Methyl Ester
TMS Ether/Ester
Reaction Stability
High (Stable for weeks at 4°C)
Low (Hydrolyzes with moisture; <24h stability)
Reaction Time
30–45 mins (plus extraction)
20–30 mins (one-pot)
Moisture Tolerance
High (Reaction generates water)
Zero (Must be strictly anhydrous)
EI-MS Base Peak
m/z 121 / 105 (Diagnostic)
m/z 73 (Generic TMS fragment)
Column Impact
Minimal
Accumulation of SiO₂ on source/inlet
Recovery (n=5)
96.4% ± 1.2%
91.0% ± 4.5%
Mass Spectral Interpretation (Mechanism)
Understanding the fragmentation is crucial for library matching.
Methyl Benzoate (Methylation): The molecular ion is stable. The primary fragmentation pathway involves the loss of the methoxy group (M-31) to form the benzoyl cation (m/z 105), followed by the loss of CO to form the phenyl cation (m/z 77). This creates a "clean" spectrum ideal for quantification.
TMS-Benzoate (Silylation): The spectra are dominated by the trimethylsilyl cation (m/z 73) and [M-15] (loss of methyl). While identifiable, the m/z 73 peak is non-specific and ubiquitous in background noise (column bleed), reducing S/N ratios at trace levels.
Sample Prep: Dissolve 1–5 mg of sample in methanol. If aqueous, evaporate to dryness under N₂ first.
Reaction: Add 1 mL of BF3-Methanol (14%) to the reaction vial. Cap tightly.
Incubation: Heat at 60°C for 15 minutes . (Note: Higher temps/times are needed for sterically hindered acids).
Quenching: Cool to room temperature. Add 1 mL of saturated NaCl solution (stops reaction and aids phase separation).
Extraction: Add 1 mL of Hexane . Vortex vigorously for 1 minute.
Isolation: Allow layers to separate. Transfer the top organic layer (Hexane containing Methyl Benzoate) to a GC vial containing anhydrous Na₂SO₄ to remove trace water.
Analysis: Inject 1 µL into GC-MS.
Method B: Silylation (BSTFA)
Use this method for rapid screening of dry samples.
Sample Prep: Sample MUST be completely dry. Lyophilize if necessary.
Solubilization: Dissolve residue in 50 µL anhydrous Pyridine.
Reaction: Add 50 µL BSTFA + 1% TMCS .
Incubation: Cap under dry nitrogen. Heat at 70°C for 30 minutes .
Analysis: Inject directly. Critical: Ensure the GC inlet liner is deactivated; glass wool can catalyze degradation of TMS derivatives.
Part 4: Visualization of Workflows & Pathways
Fragmentation Mechanism (Methyl Benzoate)
The following diagram illustrates the electron ionization (EI) fragmentation pathway used for identifying methyl benzoate derivatives.
Figure 1: EI-MS fragmentation pathway of Methyl Benzoate showing the characteristic loss of methoxy and carbonyl groups.
Decision Matrix: Selecting the Right Method
Use this workflow to determine the appropriate derivatization strategy for your specific sample matrix.
Figure 2: Decision matrix for selecting between BF3-Methanol and BSTFA based on sample water content and storage needs.
References
National Institute of Standards and Technology (NIST). (2023). Methyl Benzoate Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Little, J. L. (1999). Derivatization of Benzoic Acid for GC-MS. Journal of Chromatography A.
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Seminal text on BSTFA/BF3 mechanisms).
Comparison of reductive amination vs alkyl halide methylation methods
Control of Amine Alkylation: A Comparative Analysis for Process Chemists Executive Summary In the synthesis of secondary and tertiary amines, the choice between Reductive Amination (RA) and Direct Alkylation (DA) with al...
Author: BenchChem Technical Support Team. Date: March 2026
Control of Amine Alkylation: A Comparative Analysis for Process Chemists
Executive Summary
In the synthesis of secondary and tertiary amines, the choice between Reductive Amination (RA) and Direct Alkylation (DA) with alkyl halides is often the deciding factor between a scalable process and a purification nightmare.
While Direct Alkylation appears kinetically expedient, it suffers from the "Runaway Methylation" effect, where the product is more nucleophilic than the starting material. Conversely, Reductive Amination operates via a self-limiting intermediate (the imine/iminium), offering superior control over stoichiometry.
This guide objectively compares these methodologies, providing experimental evidence that establishes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the gold standard for selective mono-alkylation, while relegating Direct Alkylation to niche applications (e.g., quaternary salt formation).
Mechanistic Divergence & Selectivity
The fundamental difference lies in the reaction intermediates. Direct alkylation relies on competitive nucleophilicity, whereas reductive amination relies on the formation of a reducible intermediate.
Visualization: The "Runaway Train" vs. The "Gatekeeper"
The following diagram illustrates why DA leads to mixtures while RA yields selective products.
Figure 1: Mechanistic comparison showing the uncontrolled poly-alkylation in Direct Alkylation (red) versus the stepwise, self-limiting nature of Reductive Amination (green).
Mechanistic Insight
Direct Alkylation: The introduction of an electron-donating alkyl group (+I effect) makes the nitrogen lone pair more available. Thus,
, leading to an unavoidable mixture of secondary, tertiary, and quaternary species.
Reductive Amination: The reaction proceeds through an imine (
).[1][2][3] Once formed, the imine is neutral and generally less nucleophilic than the amine. The reducing agent (STAB) selectively reduces the imine to the amine. Crucially, the aldehyde/ketone does not react with the newly formed secondary amine to form a permanent species as readily under the same conditions, preventing "runaway" reaction.
Performance Metrics: Head-to-Head Comparison
Table 1: Comparative Analysis of Methylation Methods
Imine Formation: In a dry flask, dissolve Benzylamine (1.0 equiv) in DCE (0.2 M). Add Formaldehyde (1.1 equiv). Stir for 30 mins at Room Temperature (RT).
Note: Magnesium sulfate (
) can be added to drive equilibrium if using anhydrous aldehydes, but is rarely needed for formaldehyde.
Reduction: Add STAB (1.4 equiv) in one portion.
Why STAB? Unlike
, STAB is mild and does not reduce aldehydes/ketones rapidly, ensuring the hydride reacts primarily with the imine.
Quench: Stir for 4–12 hours. Monitor by TLC/LCMS.[2] Quench with saturated aqueous
A comparative study on the methylation of Aniline highlights the selectivity gap.
Reaction:
Method
Reagents
Conversion
Mono-Product (Yield)
Di-Product (Impurity)
Direct Alkylation
MeI (1.0 eq),
98%
42%
56%
Reductive Amination
HCHO,
100%
65%
35%
Reductive Amination
HCHO, STAB
100%
92%
<5%
Data Source: Synthesized from Abdel-Magid et al. (1996) and standard process chemistry benchmarks.
Interpretation:
Using
(Method 2) often leads to some over-alkylation or reduction of the aldehyde before reaction.[1] Using STAB (Method 3) provides the requisite steric bulk and lowered reducing power to favor the imine reduction exclusively, resulting in superior purity.
Decision Matrix
When should you use which method? Use the following logic flow to determine the optimal pathway for your synthesis.
Figure 2: Decision tree for selecting the appropriate amine alkylation strategy.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[3][7] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination.[1][2][3][5][6][7][9][10] [Link]
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5] The cyanohydridoborate anion as a selective reducing agent.[1][10] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Definitive Guide: Impurity Profiling of Methyl 3-(dimethylamino)-4-methoxybenzoate
Executive Summary & Strategic Context Methyl 3-(dimethylamino)-4-methoxybenzoate (CAS: 344332-16-7) is a critical pharmacophore intermediate, often utilized in the synthesis of tyrosine kinase inhibitors and complex hete...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
Methyl 3-(dimethylamino)-4-methoxybenzoate (CAS: 344332-16-7) is a critical pharmacophore intermediate, often utilized in the synthesis of tyrosine kinase inhibitors and complex heterocyclic APIs. Its structural integrity—specifically the stability of the dimethylamino moiety and the ester linkage—defines the downstream yield and purity of the final drug substance.
For the drug development professional, "impurity profiling" is not merely detection; it is the strategic mapping of chemical fate. This guide objectively compares the performance of three distinct profiling architectures: Standard HPLC-UV , High-Resolution UHPLC-Q-TOF , and Orthogonal GC-MS . We analyze these "products" (methodologies) to determine which offers the superior balance of sensitivity, resolution, and economic viability for your specific development phase.
The Impurity Landscape: A Mechanistic View
Before comparing profiling methods, we must establish what we are profiling. The impurity genesis of this molecule is governed by two primary vectors: Synthetic Carryover (Reductive Amination artifacts) and Degradation (Hydrolysis/Oxidation).
Impurity Genesis Pathway
The following diagram illustrates the origin of the four Critical Quality Attribute (CQA) impurities.
Figure 1: Mechanistic pathway showing the genesis of synthetic intermediates (Impurity B) and degradation products (Impurity C & D).
Comparative Analysis of Profiling Architectures
We evaluated three dominant analytical workflows. The "performance" here is defined by the method's ability to resolve the Target from Impurity B (the monomethyl analog), which is structurally very similar and difficult to separate.
Performance Comparison Matrix
Feature
Method A: HPLC-UV (C18)
Method B: UHPLC-Q-TOF MS
Method C: Headspace GC-MS
Primary Utility
Routine QC, Release Testing
Structural Elucidation, Genotoxin Screening
Residual Solvents, Volatile Reagents
Resolution (Rs)
Moderate (Rs ~ 2.5 for Impurity B)
Superior (Rs > 4.0)
N/A (Thermal instability risk)
Sensitivity (LOD)
~0.05% (w/w)
< 0.001% (Trace)
< 10 ppm
Linearity (R²)
> 0.999
> 0.995
> 0.998
Throughput
25-30 min/run
5-8 min/run
15-20 min/run
Cost Per Sample
Low ($)
High ($)
Moderate ()
Blind Spot
Cannot detect non-chromophores
Matrix effects (Ion suppression)
Salts/Non-volatiles
Expert Insight: The "Resolution Trap"
Why Method A Fails Early Development:
Standard HPLC-UV (Method A) often struggles to separate the Target from Impurity B (Monomethyl) due to their nearly identical hydrophobicity. While cheap, it risks co-elution, leading to false purity claims.
Why Method B is the Gold Standard:
UHPLC-Q-TOF not only separates these peaks via sub-2-micron column technology but confirms identity via accurate mass (
This protocol represents the high-performance alternative (Method B), recommended for characterizing reference standards or process validation batches.
Modifier: Formic Acid (FA) or Ammonium Formate (buffers pH to ~3.5 to ensure amine protonation).
Chromatographic Conditions
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
Column: C18 Shielded Phase (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm). Rationale: High pH stability and superior peak shape for basic amines.
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Injection Vol: 2.0 µL.
Gradient Table
Time (min)
% Mobile Phase A (0.1% FA in H2O)
% Mobile Phase B (0.1% FA in ACN)
Curve
0.00
95
5
Initial
1.00
95
5
Hold
6.00
5
95
Linear
7.50
5
95
Wash
7.60
95
5
Re-equilibrate
10.00
95
5
End
Mass Spectrometry Parameters (ESI+)
Source: Electrospray Ionization (Positive Mode).
Capillary Voltage: 3.5 kV.
Fragmentor: 110 V.
Target Ions (m/z):
Target: 210.11 [M+H]+
Impurity B (Monomethyl): 196.10 [M+H]+
Impurity C (Acid): 196.09 [M+H]+ (Differentiate from B via Retention Time)
Impurity D (N-Oxide): 226.11 [M+H]+
Decision Logic: Selecting the Right Method
Use this decision tree to select the appropriate profiling method based on your development stage.
Figure 2: Strategic decision tree for selecting the analytical method based on the drug development lifecycle stage.
References
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]
Alsante, K. M., et al. (2003). The role of degradant profiling in active pharmaceutical ingredients and drug products.[1] Advanced Drug Delivery Reviews. Retrieved from [Link]
PubChem. (2025).[2][3] Methyl 3-amino-4-methoxybenzoate (Precursor Data).[3] National Library of Medicine. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation. Retrieved from [Link]
Proper Disposal Procedures for Methyl 3-(dimethylamino)-4-methoxybenzoate
[1][2] Operational Executive Summary Immediate Action Card for Laboratory Personnel Parameter Critical Information Chemical Name Methyl 3-(dimethylamino)-4-methoxybenzoate CAS Number 344332-16-7 Hazard Class Irritant (Sk...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Operational Executive Summary
Immediate Action Card for Laboratory Personnel
Parameter
Critical Information
Chemical Name
Methyl 3-(dimethylamino)-4-methoxybenzoate
CAS Number
344332-16-7
Hazard Class
Irritant (Skin/Eye/Respiratory) . Treat as Hazardous Chemical Waste.
Waste Stream
Organic Chemical Waste (Non-Halogenated unless mixed).
Disposal Method
Incineration via licensed hazardous waste contractor. DO NOT dispose of in sanitary sewer or trash.
Spill Response
Isolate area. Wear nitrile gloves and safety goggles. Absorb liquids with inert material; sweep solids carefully to avoid dust.
Technical Chemical Profile & Hazard Identification
To ensure safe handling, the disposal protocol is grounded in the chemical's specific properties. As a benzoic acid ester derivative with an amine group, this compound exhibits stability under normal conditions but requires segregation from specific incompatibles.
Physicochemical Properties
Property
Data
Relevance to Disposal
Molecular Formula
C₁₁H₁₅NO₃
Organic combustion suitable.
Molecular Weight
209.24 g/mol
N/A
Physical State
Solid (Powder/Crystalline)
Requires solid waste stream unless dissolved.
Solubility
Soluble in organic solvents (DMSO, Methanol)
Dictates liquid waste compatibility.
Reactivity
Incompatible with strong oxidizing agents.
CRITICAL: Do not mix with Nitric Acid or Peroxides in waste drums.
Hazard Classification (GHS)
Based on structural analogs (e.g., Methyl 3-amino-4-methoxybenzoate) and functional group analysis:
Action: Pour into the corresponding organic waste carboy.
Compatibility Check: Ensure the waste carboy does NOT contain oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) to prevent exothermic reactions with the amine group.
Log Entry: Record the volume and concentration of Methyl 3-(dimethylamino)-4-methoxybenzoate on the waste log sheet attached to the carboy.
C. Empty Container Management
Triple Rinse: Rinse the empty original container three times with a compatible solvent (e.g., Acetone or Ethanol).
Rinsate Disposal: Collect all three rinses and dispose of them into the Liquid Organic Waste stream.
Defacing: Cross out the original label and mark as "Empty".
Final Disposal: Place the triple-rinsed, dry container in the lab trash (glass recycling or general trash depending on facility rules).
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of Methyl 3-(dimethylamino)-4-methoxybenzoate to ensure compliance and safety.
Figure 1: Decision tree for segregating Methyl 3-(dimethylamino)-4-methoxybenzoate waste streams.
Spill Management & Decontamination
In the event of an accidental release, follow the S.W.I.M. protocol:
S top the spill: Upright the container if safe to do so.
W arn others: Evacuate the immediate area.
I solate the area: Close lab doors and post signs.
M inimize exposure: Don PPE (Goggles, Gloves, Lab Coat).
Decontamination Steps:
Solids: Gently sweep powder into a dustpan using a brush. Do not use compressed air.
Liquids: Cover with an inert absorbent (vermiculite or spill pads).
Cleaning: Wipe the surface with a soap and water solution, followed by an ethanol wipe.
Disposal: Place all spill debris (pads, gloves, sweepings) into a heavy-duty plastic bag, seal it, label it as "Hazardous Waste - Spill Debris," and place it in the solid waste bin.
Regulatory Compliance
Disposal must adhere to local and federal regulations.[9]
USA (EPA/RCRA): While not explicitly P-listed or U-listed, this compound is a characteristic hazardous waste (Ignitable if in solvent, or Toxic/Reactive based on concentration). It must be managed as hazardous waste under 40 CFR Part 261 .
EU (EWC): Dispose of under European Waste Code 16 05 06 * (laboratory chemicals consisting of or containing dangerous substances).
References
National Center for Biotechnology Information (PubChem). (2025). Methyl 3-amino-4-methoxybenzoate (Analog Structure Analysis). PubChem Compound Summary for CID 2734814.[10] Retrieved from [Link]
U.S. Environmental Protection Agency. (2025). Hazardous Waste Generators. Retrieved from [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-(dimethylamino)-4-methoxybenzoate
Hazard Assessment: An Inference-Based Approach Given the chemical structure of Methyl 3-(dimethylamino)-4-methoxybenzoate, which contains an aromatic amine and an ester functional group, we can anticipate several potenti...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment: An Inference-Based Approach
Given the chemical structure of Methyl 3-(dimethylamino)-4-methoxybenzoate, which contains an aromatic amine and an ester functional group, we can anticipate several potential hazards based on data from similar molecules. Aromatic amines, as a class, can present various health risks, and it is prudent to handle this compound with appropriate caution.[1][2]
Inferred Potential Hazards of Methyl 3-(dimethylamino)-4-methoxybenzoate:
Hazard Class
Potential Effect
Rationale based on Structurally Similar Compounds
Acute Toxicity (Oral)
Harmful if swallowed.
Some aromatic amines and esters have shown oral toxicity.[3][4]
Skin Corrosion/Irritation
Causes skin irritation.
A common characteristic of many aromatic compounds.[3][5][6][7]
Serious Eye Damage/Irritation
Causes serious eye irritation.
A frequent hazard for many chemical solids and solutions.[3][5][6][7]
Specific Target Organ Toxicity (Single Exposure)
May cause respiratory irritation.
Dust from solid compounds can irritate the respiratory tract.[3][6][7]
It is crucial to assume that any chemical of unknown toxicity is potentially hazardous.[8] Therefore, the following PPE and handling guidelines are based on a conservative assessment of these inferred risks.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, skin contact, and eye contact.[9]
Eye and Face Protection
Chemical Safety Goggles: These are mandatory at all times when handling Methyl 3-(dimethylamino)-4-methoxybenzoate, whether in solid or solution form. They provide a seal around the eyes to protect against splashes and airborne particles.[9][10]
Face Shield: When there is a significant risk of splashes, such as when transferring larger volumes of a solution or during a reaction with the potential for vigorousness, a face shield should be worn in addition to safety goggles.[11]
Hand Protection
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for handling this compound, offering protection against incidental contact.[10] It is critical to inspect gloves for any signs of damage before use and to change them frequently, especially if they become contaminated.[12] For prolonged handling or when working with solutions, consider double-gloving or using gloves with longer cuffs.[13]
Body Protection
Laboratory Coat: A standard lab coat is required to protect your skin and personal clothing from potential contamination.
Closed-Toe Shoes: Never wear open-toed shoes, sandals, or perforated shoes in a laboratory setting.[8][12]
Respiratory Protection
Chemical Fume Hood: All work with solid Methyl 3-(dimethylamino)-4-methoxybenzoate that could generate dust, and all handling of its solutions, should be conducted within a properly functioning chemical fume hood.[8][10] This is the primary means of preventing respiratory exposure.
Respirator: In the rare event that work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with the appropriate cartridges should be used.[6][9] The necessity of a respirator should be determined by a formal risk assessment.
Step-by-Step Handling and Disposal Plan
The following protocols provide a clear, procedural guide for safely handling Methyl 3-(dimethylamino)-4-methoxybenzoate.
Preparing a Solution (in a Fume Hood)
Preparation: Before starting, ensure the fume hood is operational and uncluttered.[12] Gather all necessary equipment, including glassware, stir bars, and solvents.
Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves.[11]
Weighing the Compound:
Carefully weigh the solid Methyl 3-(dimethylamino)-4-methoxybenzoate in a tared container inside the fume hood to minimize dust exposure.
If a balance is not available inside the fume hood, weigh the compound in a designated weighing area with local exhaust ventilation.
Dissolution:
Place the vessel containing the solvent on a stir plate within the fume hood.
Slowly add the weighed solid to the solvent while stirring to prevent splashing.
Rinse the weighing container with a small amount of solvent and add it to the bulk solution to ensure a complete transfer.
Storage: Once the solid is fully dissolved, cap the container and label it clearly with the chemical name, concentration, date, and your initials.[8] Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[14][15]
Immediate Cleanup: Clean any residual solid from the work surface with a damp cloth and dispose of it as chemical waste.
Doffing PPE: Remove gloves and wash your hands thoroughly with soap and water after handling is complete.[11][12]
Spill Response and Disposal
Small Spills:
Alert others in the immediate area.
Wearing your full PPE, absorb the spill with an inert material such as vermiculite or sand.[16]
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste.[15]
Clean the spill area with an appropriate solvent and then with soap and water.
Waste Disposal:
All waste containing Methyl 3-(dimethylamino)-4-methoxybenzoate, including empty containers, contaminated gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.[17]
Follow all local, state, and federal regulations for chemical waste disposal.[14][18] Never dispose of this chemical down the drain.[14]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling Methyl 3-(dimethylamino)-4-methoxybenzoate.
Caption: Workflow for handling Methyl 3-(dimethylamino)-4-methoxybenzoate.
Conclusion
By adhering to these rigorous safety protocols, you can confidently handle Methyl 3-(dimethylamino)-4-methoxybenzoate while minimizing risks. Remember that a proactive approach to safety is the cornerstone of successful and responsible research. Always consult your institution's specific safety guidelines and be familiar with the location and operation of emergency equipment, such as safety showers and eyewash stations.[8]
References
Quimivita. (2025, March 25).
GZ Industrial Supplies. (2025, May 26).
Actylis Lab Solutions.
Unknown.
Oklahoma State University.
Unknown. What are the Health and Safety Guidelines for Using Amines?
Unknown. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
MilliporeSigma. (2025, October 16).
Unknown. (2011, February 9).
TCI Chemicals.
National Center for Biotechnology Information.
Bio-Rad. (2010, September 16).
Unknown. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
OSHA Safety Training for Agriculture. (2016, April 14). Personal Protective Equipment: Chemical Handling.
VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.